Product packaging for Musellarin B(Cat. No.:)

Musellarin B

Cat. No.: B592929
M. Wt: 354.4 g/mol
InChI Key: HCKMOHZJLHPQOV-ZMYBRWDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Musellarin B is a diarylheptanoid natural product that has been identified as a candidate for anticancer research due to its cytotoxic properties . This compound belongs to a family of related structures, Musellarins A-C, which were first accessed through a highly efficient asymmetric total synthesis . The synthetic route, which features an Achmatowicz rearrangement as a key step, has enabled the preparation of this compound and its analogues in enantiomerically pure form for biological evaluation . Preliminary cytotoxicity studies on these synthetically derived compounds have led to the identification of structurally related analogues with significantly enhanced potency (3-6 times greater) compared to the natural musellarins, highlighting their value as promising new leads in medicinal chemistry and drug discovery research . The efficient synthesis allows for the provision of multi-milligram quantities of this natural product, facilitating further in-depth pharmacological investigation . This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B592929 Musellarin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMOHZJLHPQOV-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation of Musellarin B from Musella lasiocarpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and characterization of Musellarin B, a rare bicyclic diarylheptanoid found in the medicinal plant Musella lasiocarpa. This guide details the experimental protocols for extraction, fractionation, and purification, presents key quantitative data in a structured format, and visualizes the workflow for clarity.

Introduction

Musella lasiocarpa, a member of the Musaceae family, is a plant with traditional medicinal uses.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, including a class of compounds known as diarylheptanoids.[1][2][3] Among these, this compound stands out due to its unique bicyclic structure.[1][3] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this natural product.

Physicochemical and Biological Data

This compound was isolated as a white, amorphous powder.[1] Its structure was elucidated through extensive spectroscopic analysis.[1][3] Preliminary biological evaluation has demonstrated its cytotoxic potential against various human cancer cell lines.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
AppearanceWhite, amorphous powder[1]
Molecular FormulaC₂₁H₂₄O₄[3]
Molecular Weight356.41 g/mol Calculated
Table 2: Cytotoxicity of this compound (IC₅₀ values)
Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia21.3[4]
SMMC-7721Hepatocellular Carcinoma26.7[4]
A-549Lung Carcinoma25.1[4]
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
Position¹³C (δc)¹H (δH, mult., J in Hz)Reference
1129.86.22 (d, 15.9)[3]
2131.55.99 (dt, 15.9, 5.0)[3]
373.24.31 (m)[3]
4a40.12.18 (m)[3]
529.91.85 (m), 1.65 (m)[3]
632.51.95 (m), 1.75 (m)[3]
7131.2[3]
8114.76.67 (d, 2.0)[3]
9147.2[3]
10145.9[3]
10a116.16.87 (s)[3]
10b38.93.36 (br s)[3]
1'135.2[3]
2'128.97.01 (br s)[3]
3'116.26.64 (d, 8.5)[3]
4'156.9[3]
5'116.26.80 (d, 8.0)[3]
6'128.96.86 (br d, 8.0)[3]
9-OCH₃56.43.82 (s)[3]

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of plant material, followed by systematic fractionation and purification using various chromatographic techniques.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered aerial parts of Musella lasiocarpa (3 kg) were used as the starting material.

  • Extraction: The powdered plant material was extracted three times with 95% ethanol at room temperature.

  • Concentration: The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Ethyl Acetate Fraction: The ethyl acetate fraction, which contains this compound, was concentrated under reduced pressure.

Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound were combined and further purified by column chromatography on Sephadex LH-20, using methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS (C18) column with a mobile phase of methanol and water to yield pure this compound.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

G cluster_0 Extraction and Fractionation cluster_1 Purification plant Powdered Aerial Parts of Musella lasiocarpa extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC (ODS Column) sephadex->hplc musellarin_b Pure this compound hplc->musellarin_b

Caption: Workflow for the isolation of this compound.

As no specific signaling pathways for this compound have been detailed in the referenced literature, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the mechanism of action underlying its observed cytotoxicity.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellarin B is a naturally occurring diarylheptanoid compound isolated from the aerial parts of Musella lasiocarpa.[1] As a member of a class of compounds known for their diverse biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its biological effects, and the experimental methodologies used for its study. All quantitative data is summarized for clarity, and where available, detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₅[2][3]
Molecular Weight 354.40 g/mol [1][2]
Physical Description Powder[1][2]
CAS Number 1392476-32-2[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Melting Point Not explicitly reported in the reviewed literature.
¹H NMR (acetone-d₆) δ: 6.95 (s, 1H), 6.83-6.79 (m, 2H), 6.72-6.69 (m, 2H), 4.95 (d, J = 8.4 Hz, 1H), 4.23-4.17 (m, 1H), 3.84 (s, 3H), 3.82 (s, 3H), 2.91-2.83 (m, 1H), 2.78-2.70 (m, 1H), 2.10-2.00 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 2H)
¹³C NMR (acetone-d₆) δ: 148.2, 147.9, 146.3, 139.4, 134.1, 131.9, 121.2, 119.5, 116.0, 113.4, 112.1, 80.8, 70.1, 56.1, 56.0, 37.5, 31.9, 29.8
High-Resolution Mass Spectrometry (HRMS) m/z: [M+H]⁺ Calculated for C₂₁H₂₃O₅: 355.1540; Found: 355.1533
Infrared (IR) Spectroscopy Specific data not available in the reviewed literature.

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer agents. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell LineCancer TypeIC₅₀ (µM)
HL-60Human promyelocytic leukemia21.3
SMMC-7721Human hepatocellular carcinoma26.7
A-549Human lung adenocarcinoma25.1
MCF-7Human breast adenocarcinomaData not available
SW480Human colon adenocarcinomaData not available

Experimental Protocols

Isolation and Purification of this compound from Musella lasiocarpa

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the public domain, the general procedure can be inferred from phytochemical studies of Musella lasiocarpa. The process typically involves the following stages:

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification A Aerial Parts of Musella lasiocarpa B Air-drying and Powdering A->B C Extraction with Organic Solvent (e.g., 95% EtOH) B->C D Solvent Partitioning (e.g., petroleum ether, EtOAc, n-BuOH) C->D E Column Chromatography (Silica gel, Sephadex LH-20) D->E F Preparative High-Performance Liquid Chromatography (Prep-HPLC) E->F G Isolation of this compound F->G

A generalized workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered aerial parts of Musella lasiocarpa are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the plant material.

  • Fractionation: The resulting crude extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity.

  • Chromatography: The fractions are then subjected to various chromatographic techniques to isolate the individual compounds. This often involves column chromatography using stationary phases like silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (Prep-HPLC) for final purification.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

G A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) to dissolve crystals F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 value H->I

A typical workflow for an MTT-based cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, a solution of MTT is added to each well.

  • Formazan Formation: The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated in the available scientific literature. However, based on the known mechanisms of other cytotoxic natural products, several signaling pathways are likely candidates for investigation.

G cluster_0 Potential Mechanisms of this compound Cytotoxicity cluster_1 Induction of Apoptosis cluster_2 Cell Cycle Arrest cluster_3 Modulation of Key Signaling Pathways Musellarin_B This compound Apoptosis Apoptosis Musellarin_B->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Musellarin_B->Cell_Cycle_Arrest MAPK MAPK Pathway Musellarin_B->MAPK PI3K_Akt PI3K/Akt Pathway Musellarin_B->PI3K_Akt NF_kappaB NF-κB Pathway Musellarin_B->NF_kappaB Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mitochondrial_Pathway Mitochondrial Pathway Apoptosis->Mitochondrial_Pathway G1_S_phase G1/S Phase Arrest Cell_Cycle_Arrest->G1_S_phase G2_M_phase G2/M Phase Arrest Cell_Cycle_Arrest->G2_M_phase

Hypothesized signaling pathways potentially affected by this compound.
  • Apoptosis: Many natural anticancer compounds induce programmed cell death, or apoptosis. Future studies could investigate whether this compound activates key apoptotic proteins, such as caspases, and its effect on the mitochondrial apoptotic pathway.

  • Cell Cycle Regulation: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Investigating the effect of this compound on the distribution of cells in different phases of the cell cycle (G1, S, G2, M) could reveal a potential mechanism of action.

  • Signaling Cascades: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, are often dysregulated in cancer. Examining the impact of this compound on the phosphorylation status and activity of key proteins within these cascades would provide valuable insight into its molecular targets.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. This technical guide has summarized its known physicochemical properties and provided an overview of the experimental methods used for its study. However, significant gaps in our knowledge remain, particularly concerning its precise mechanism of action. Future research should focus on elucidating the specific signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects. Such studies will be crucial for evaluating its full therapeutic potential and for guiding the rational design of more potent and selective analogues for drug development. Furthermore, obtaining a definitive melting point and detailed infrared spectroscopic data would complete its fundamental physicochemical characterization.

References

Unraveling the Architecture of Musellarin B: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this whitepaper provides an in-depth technical guide to the chemical structure elucidation of Musellarin B, a novel diarylheptanoid with cytotoxic properties. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in defining its unique molecular framework.

This compound, a member of the diarylheptanoid class of natural products, was first isolated from the aerial parts of the monotypic plant Musella lasiocarpa.[1] Its discovery has garnered interest within the scientific community due to its moderate cytotoxicity against several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480.[1] The structural determination of this compound was accomplished through a comprehensive analysis of its spectroscopic data, revealing a rare and complex bicyclic tetrahydropyran motif. The subsequent total synthesis of this compound has provided ultimate confirmation of its structure.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from its natural source, Musella lasiocarpa. The following protocol outlines the general steps involved in the extraction and purification process.

Experimental Protocol: Extraction and Isolation
  • Extraction: The air-dried and powdered aerial parts of Musella lasiocarpa were subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising biological activity, was selected for further separation.

  • Chromatographic Separation: The ethyl acetate-soluble fraction was subjected to multiple rounds of column chromatography. A combination of silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) was employed to isolate this compound in its pure form.

Spectroscopic Data Analysis

The structural backbone of this compound was pieced together using a suite of modern spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula, while an extensive array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments were used to assemble the connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry provided the precise molecular weight and, consequently, the molecular formula of this compound.

Experiment Result Interpretation
HRESIMSm/z [M+H]⁺Corresponds to the molecular formula C₂₀H₂₂O₅
¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provided the foundational information regarding the number and types of protons and carbons present in the molecule. The chemical shifts, multiplicities, and coupling constants were instrumental in identifying key structural fragments.

Position δC (ppm) δH (ppm, mult., J in Hz)
131.5, t2.75 (m), 2.65 (m)
229.8, t1.85 (m)
372.1, d3.95 (m)
438.7, t2.05 (m), 1.75 (m)
576.5, d4.25 (m)
679.8, d4.65 (d, 9.5)
7108.2, d5.85 (d, 3.0)
8134.5, s
9129.5, d6.80 (d, 8.0)
10115.8, d6.70 (d, 8.0)
11145.2, s
12144.0, s
1'130.8, s
2'115.9, d6.85 (d, 8.5)
3'145.5, s
4'144.2, s
5'115.5, d6.75 (d, 8.5)
6'120.5, d6.78 (s)
OMe56.0, q3.85 (s)

Elucidation of Connectivity and Stereochemistry through 2D NMR

While 1D NMR provided the fundamental building blocks, 2D NMR experiments were crucial in connecting these fragments and establishing the final three-dimensional structure of this compound.

Experimental Protocol: 2D NMR Spectroscopy

A series of 2D NMR experiments were conducted on a high-field NMR spectrometer using standard pulse sequences. These experiments included:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is key for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for stereochemical assignments.

The interpretation of these 2D NMR spectra allowed for the unambiguous assembly of the this compound structure.

experimental_workflow cluster_extraction Isolation cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation plant Musella lasiocarpa extraction Solvent Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography pure_compound Pure this compound chromatography->pure_compound ms HRESIMS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d data_analysis Spectroscopic Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis structure Proposed Structure of this compound data_analysis->structure synthesis Total Synthesis structure->synthesis confirmed_structure Confirmed Structure synthesis->confirmed_structure

Experimental workflow for the structure elucidation of this compound.
Key 2D NMR Correlations and Structural Insights

  • COSY correlations established the connectivity of the seven-carbon chain, identifying the spin systems from H-1 to H-7.

  • HMBC correlations were pivotal in connecting the aromatic rings to the heptane chain and in establishing the bicyclic tetrahydropyran core. For instance, correlations from the methoxy protons to the corresponding aromatic carbon confirmed its position.

  • NOESY correlations provided the crucial information for determining the relative stereochemistry of the chiral centers within the bicyclic ring system. The observation of specific through-space interactions between protons allowed for the assignment of their relative orientations.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation HRESIMS HRESIMS (Molecular Formula) Fragments Identification of Structural Fragments HRESIMS->Fragments NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, C/H Count) NMR_1D->Fragments COSY COSY (¹H-¹H Connectivity) Connectivity Assembly of the Carbon Skeleton COSY->Connectivity HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Connectivity NOESY NOESY (Spatial Proximity of ¹H) Stereochem Determination of Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

Logical relationships in the interpretation of spectroscopic data.

Conclusion

The structure of this compound was successfully elucidated through a synergistic application of modern analytical techniques. The process began with its careful isolation from Musella lasiocarpa, followed by a detailed spectroscopic investigation. Mass spectrometry provided the molecular formula, while a combination of 1D and 2D NMR experiments allowed for the complete assignment of the proton and carbon signals and the establishment of the intricate bicyclic tetrahydropyran core and its stereochemistry. This comprehensive structural analysis has paved the way for further investigation into the biological activities and potential therapeutic applications of this intriguing natural product.

References

Unraveling the Molecular Fragmentation of Musellarin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Musellarin B, a rare bicyclic diarylheptanoid with noted cytotoxic activities. This document outlines the structural details, proposed fragmentation pathways, and relevant biological signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, mass spectrometry, and oncology.

Chemical Structure and Properties of this compound

This compound, isolated from the monotypic plant Musella lasiocarpa, is a diarylheptanoid characterized by a unique bicyclic tetrahydropyran motif. Its molecular formula is C₂₁H₂₂O₅, with a high-resolution electron ionization mass spectrometry (HREIMS) determined exact mass of m/z 354.1461 [M]⁺. The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

PropertyValue
Molecular Formula C₂₁H₂₂O₅
Exact Mass [M]⁺ 354.1461
Class Diarylheptanoid
Source Musella lasiocarpa
Reported Activity Cytotoxic against various cancer cell lines

Proposed Mass Spectrometry Fragmentation Pattern

While detailed tandem mass spectrometry (MS/MS) data for this compound is not extensively published, a plausible fragmentation pattern can be proposed based on the known fragmentation behaviors of diarylheptanoids. The fragmentation is expected to initiate from the molecular ion [M]⁺ and proceed through a series of characteristic cleavages, primarily retro-Diels-Alder (RDA) reactions within the tetrahydropyran ring and benzylic cleavages.

MusellarinB_Fragmentation MusellarinB This compound C₂₁H₂₂O₅ m/z 354.1461 Fragment1 Fragment A C₁₄H₁₄O₃ m/z 230.09 MusellarinB->Fragment1 RDA Fragment2 Fragment B C₇H₈O₂ m/z 124.05 MusellarinB->Fragment2 RDA Fragment3 Fragment C C₁₅H₁₅O₄ m/z 259.09 MusellarinB->Fragment3 Benzylic Cleavage Fragment4 Fragment D C₆H₇O m/z 95.05 Fragment3->Fragment4 Loss of C₉H₈O₃ Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cancer Cell Line Cancer Cell Line Treatment Treat with this compound Cancer Cell Line->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (ATR, CHK1) Treatment->WesternBlot Data Analyze Data Viability->Data Apoptosis->Data WesternBlot->Data Conclusion Draw Conclusions on Mechanism of Action Data->Conclusion ATR_CHK1_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces Apoptosis Apoptosis CHK1->Apoptosis can lead to MusellarinB This compound MusellarinB->ATR inhibits? MusellarinB->CHK1 inhibits?

An In-depth Technical Guide to the Investigation of the Musellarin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musellarin B, a diarylheptanoid natural product isolated from Musella lasiocarpa, exhibits promising cytotoxic activities against several cancer cell lines. Its unique chemical scaffold, characterized by a rare bicyclic tetrahydropyran motif, presents a compelling case for biosynthetic investigation. A thorough understanding of the enzymatic machinery responsible for its production can pave the way for metabolic engineering strategies to enhance its yield and facilitate the generation of novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of diarylheptanoid biosynthesis, a proposed biosynthetic pathway for this compound, and a detailed framework of experimental protocols for its elucidation.

Introduction to this compound and Diarylheptanoids

Musellarins are a class of diarylheptanoid natural products, with this compound being a notable member due to its biological activity. Diarylheptanoids are plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. They are biosynthetically derived from the phenylpropanoid pathway. The general biosynthetic route to linear diarylheptanoids like curcumin is relatively well-understood and serves as a foundation for postulating the more complex pathway leading to this compound.

The General Biosynthetic Pathway of Diarylheptanoids

The biosynthesis of diarylheptanoids commences with the conversion of aromatic amino acids, primarily L-phenylalanine and L-tyrosine, into their corresponding phenylpropanoid-CoA esters. This initial phase is catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Subsequently, two molecules of a phenylpropanoid-CoA ester are condensed with one molecule of malonyl-CoA by the action of Type III Polyketide Synthases (PKSs) . In the case of curcuminoids, this involves two key enzymes:

  • Diketide-CoA Synthase (DCS): Catalyzes the condensation of a phenylpropanoid-CoA with malonyl-CoA to form a diketide-CoA intermediate.

  • Curcuminoid Synthase (CURS): Condenses a second phenylpropanoid-CoA molecule with the diketide-CoA to generate the characteristic diarylheptanoid scaffold.

The resulting linear diarylheptanoid can then undergo various modifications, such as hydroxylation, methylation, and glycosylation, to yield a diverse array of natural products.

Proposed Biosynthetic Pathway of this compound

The formation of the distinctive bicyclic tetrahydropyran ring system in this compound necessitates additional enzymatic steps beyond the general diarylheptanoid pathway. Based on known biochemical transformations, a plausible, yet hypothetical, pathway is proposed below. This pathway involves a series of oxidative and cyclization reactions acting on a linear diarylheptanoid precursor.

Hypothetical Steps for Bicyclic Tetrahydropyran Formation:

  • Hydroxylation: A cytochrome P450 monooxygenase (CYP450) likely introduces a hydroxyl group at a specific position on the heptane chain of the linear diarylheptanoid precursor. This hydroxylation is crucial for the subsequent cyclization.

  • Oxidation/Reduction: An oxidoreductase may then catalyze the stereospecific reduction of a keto group on the heptane chain to a hydroxyl group, setting up the correct stereochemistry for the bicyclic system.

  • Intramolecular Michael Addition: The formation of the first tetrahydropyran ring could proceed via an enzyme-catalyzed intramolecular Michael addition. In this step, a hydroxyl group on the heptane chain would attack an α,β-unsaturated carbonyl system within the same molecule. This type of reaction is known to be involved in the formation of heterocyclic rings in other natural products.

  • Second Cyclization (Ether Bridge Formation): The formation of the second ring, creating the bicyclic system, is likely an oxidative cyclization event. An oxidative enzyme, possibly another CYP450 or a different class of oxidase, could catalyze the formation of the ether linkage.

dot

Musellarin_B_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_diarylheptanoid Diarylheptanoid Assembly cluster_musellarin_b Proposed this compound Specific Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Linear_Precursor Linear Diarylheptanoid Precursor p_Coumaroyl_CoA->Linear_Precursor DCS/CURS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Linear_Precursor DCS/CURS Hydroxylated_Intermediate Hydroxylated Intermediate Linear_Precursor->Hydroxylated_Intermediate CYP450 (Hydroxylase) Reduced_Intermediate Reduced Intermediate Hydroxylated_Intermediate->Reduced_Intermediate Oxidoreductase Monocyclic_Intermediate Monocyclic (Tetrahydropyran) Intermediate Reduced_Intermediate->Monocyclic_Intermediate Intramolecular Michael Addase/Cyclase Musellarin_B This compound Monocyclic_Intermediate->Musellarin_B Oxidative Cyclase (e.g., CYP450)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Investigation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining modern 'omics' techniques with classical biochemical methods.

Multi-Omics Approaches

dot

Experimental_Workflow Plant_Material Plant Material (Musella lasiocarpa) different tissues/developmental stages Transcriptomics Transcriptome Sequencing (RNA-Seq) Plant_Material->Transcriptomics Metabolomics Metabolite Profiling (LC-MS, GC-MS) Plant_Material->Metabolomics Bioinformatics Bioinformatic Analysis (Co-expression analysis, Gene annotation) Transcriptomics->Bioinformatics Metabolomics->Bioinformatics Candidate_Genes Candidate Gene Identification (CYP450s, Oxidoreductases, etc.) Bioinformatics->Candidate_Genes Heterologous_Expression Heterologous Expression (Yeast, E. coli, N. benthamiana) Candidate_Genes->Heterologous_Expression Enzyme_Assays In Vitro Enzymatic Assays Heterologous_Expression->Enzyme_Assays Pathway_Validation Pathway Validation Enzyme_Assays->Pathway_Validation

Caption: Experimental workflow for biosynthetic pathway elucidation.

4.1.1. Transcriptome Analysis

  • Objective: To identify candidate genes involved in this compound biosynthesis by correlating gene expression patterns with metabolite accumulation.

  • Methodology:

    • Plant Material Collection: Collect different tissues (e.g., leaves, stems, roots, flowers) and developmental stages of Musella lasiocarpa.

    • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

    • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (RNA-Seq).

    • Data Analysis:

      • Perform de novo transcriptome assembly if a reference genome is unavailable.

      • Identify differentially expressed genes across tissues and developmental stages.

      • Conduct co-expression analysis to find genes that are co-regulated with known diarylheptanoid biosynthetic genes (e.g., PAL, C4H, 4CL, PKS).

      • Annotate candidate genes based on homology to known enzyme families (e.g., cytochrome P450s, oxidoreductases, cyclases).

4.1.2. Metabolite Profiling

  • Objective: To identify potential biosynthetic intermediates and correlate their presence with gene expression data.

  • Methodology:

    • Metabolite Extraction: Perform metabolite extractions from the same plant tissues used for transcriptomics, using appropriate solvents (e.g., methanol, ethyl acetate).

    • LC-MS/MS and GC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and related diarylheptanoids.

    • Data Analysis: Correlate the abundance of specific metabolites with the expression levels of candidate genes identified from the transcriptome analysis.

Functional Characterization of Candidate Genes

4.2.1. Heterologous Expression

  • Objective: To produce and functionally characterize the enzymes encoded by candidate genes.

  • Methodology:

    • Gene Cloning: Clone the full-length coding sequences of candidate genes into appropriate expression vectors for yeast (Saccharomyces cerevisiae), E. coli, or transient expression in Nicotiana benthamiana.

    • Protein Expression: Transform the expression constructs into the chosen host and induce protein expression.

    • Protein Purification: If using E. coli or yeast, purify the recombinant proteins using affinity chromatography (e.g., His-tag, GST-tag).

4.2.2. In Vitro Enzymatic Assays

  • Objective: To determine the specific function of the recombinant enzymes.

  • Methodology:

    • Substrate Synthesis: Chemically synthesize or biosynthetically produce the proposed substrates for the candidate enzymes (e.g., the linear diarylheptanoid precursor for the first hypothetical hydroxylase).

    • Enzyme Reaction: Incubate the purified enzyme with the substrate and any necessary cofactors (e.g., NADPH for CYP450s).

    • Product Analysis: Analyze the reaction products using LC-MS/MS or HPLC to identify the enzymatic product and confirm the enzyme's function.

In Vivo Pathway Reconstruction
  • Objective: To validate the proposed biosynthetic pathway by reconstituting it in a heterologous host.

  • Methodology:

    • Co-expression: Co-express multiple candidate genes in a heterologous host like N. benthamiana or yeast.

    • Feeding Studies: Feed the engineered host with proposed precursors and analyze the production of downstream intermediates and potentially this compound.

Quantitative Data Presentation

The following tables provide a template for organizing the quantitative data that would be generated during the investigation of the this compound biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme CandidateSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
MlLac-CYP450-1Linear PrecursorDataDataData
MlLac-OxRed-1Hydroxylated Int.DataDataData
MlLac-Cyclase-1Reduced Int.DataDataData
MlLac-CYP450-2Monocyclic Int.DataDataData

Table 2: Metabolite Abundance in Musella lasiocarpa Tissues

MetaboliteLeaf (µg/g FW)Stem (µg/g FW)Root (µg/g FW)Flower (µg/g FW)
Linear PrecursorDataDataDataData
Hydroxylated Int.DataDataDataData
Monocyclic Int.DataDataDataData
This compoundDataDataDataData

Table 3: Gene Expression Levels in Musella lasiocarpa Tissues

Gene CandidateLeaf (FPKM)Stem (FPKM)Root (FPKM)Flower (FPKM)
MlLac-CYP450-1DataDataDataData
MlLac-OxRed-1DataDataDataData
MlLac-Cyclase-1DataDataDataData
MlLac-CYP450-2DataDataDataData

Conclusion

The elucidation of the this compound biosynthetic pathway is a challenging but rewarding endeavor. The proposed pathway and experimental framework outlined in this guide provide a solid foundation for researchers to unravel the enzymatic intricacies behind the formation of this unique and medicinally relevant natural product. The knowledge gained will not only contribute to our fundamental understanding of plant secondary metabolism but will also empower synthetic biology approaches for the sustainable production of this compound and its derivatives for future drug development.

An Overview of Musellarin B: Current Knowledge and Research Gaps in Plant Biology

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Musellarin B is a naturally occurring bicyclic diarylheptanoid that has been isolated from the Chinese dwarf banana, Musella lasiocarpa.[1] As a member of the diarylheptanoid class of compounds, it belongs to a group of plant secondary metabolites known for a variety of biological activities. While research has been conducted on the chemical synthesis of this compound and its potential therapeutic applications in human health, there is a significant lack of information regarding its specific biological role within plants. This document summarizes the current state of knowledge on this compound and highlights the existing gaps in the context of plant biology.

Chemical Identity and Natural Source

This compound is a diarylheptanoid, a class of compounds characterized by a seven-carbon chain connecting two aromatic rings.[2][3] It was first isolated from the aerial parts of Musella lasiocarpa, a plant native to the Yunnan province of China.[1][3][4] The isolation and structural elucidation of this compound, along with its congeners Musellarin A and C-E, have paved the way for further investigation into its chemical properties and synthesis.[1][2]

Research on Chemical Synthesis

Significant research efforts have been directed towards the total synthesis of Musellarins, including this compound. These studies are primarily of interest to organic chemists and researchers in drug discovery, focusing on developing efficient synthetic routes to produce these complex molecules in the laboratory. The successful synthesis of Musellarins allows for the production of these compounds for further biological testing without relying on their extraction from natural sources.[2]

Biological Activity of this compound: A Focus on Human Health

The majority of the available biological data for this compound pertains to its effects on human cells. Specifically, this compound has been shown to exhibit moderate cytotoxic activity against several human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC50 (µM)
HL-6021.3
SMMC-772126.7
A-54925.1

Source: ChemComm, 2014, 50, 10990-10993[2]

This cytotoxic activity suggests that this compound may have potential as a lead compound in the development of anticancer drugs. However, these findings do not provide insight into its function within the plant it is derived from.

The Inferred Biological Role of this compound in Plants: A Phytoalexin

While direct evidence for the biological role of this compound in plants is currently unavailable, its chemical class offers clues. Diarylheptanoids are well-known phytoalexins in the plant kingdom.[4][5] Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. They are a key component of the plant's innate immune system and contribute to its defense against a broad range of microorganisms.

Based on this, it is hypothesized that this compound, as a diarylheptanoid, likely plays a role in the defense mechanisms of Musella lasiocarpa. Its production may be induced by biotic stresses such as fungal or bacterial attack, or by abiotic stresses.

Logical Relationship: Inferred Role of this compound in Plant Defense

G cluster_plant Musella lasiocarpa Pathogen_Attack Pathogen Attack / Stress Defense_Signaling Defense Signaling Cascade Pathogen_Attack->Defense_Signaling Induces Musellarin_B_Biosynthesis This compound Biosynthesis Defense_Signaling->Musellarin_B_Biosynthesis Activates Pathogen_Inhibition Inhibition of Pathogen Growth Musellarin_B_Biosynthesis->Pathogen_Inhibition Leads to

Caption: Inferred defensive role of this compound in Musella lasiocarpa.

Gaps in Knowledge and Future Research Directions

The current body of scientific literature presents a clear gap in our understanding of the biological role of this compound in plants. To address this, future research should focus on the following areas:

  • Biosynthesis and Regulation: Investigating the biosynthetic pathway of this compound in Musella lasiocarpa and identifying the genes and enzymes involved. Studies on how its production is regulated in response to different environmental stimuli would also be valuable.

  • Phytoalexin Activity: Conducting experiments to determine if this compound exhibits antimicrobial activity against plant pathogens relevant to Musella lasiocarpa.

  • Physiological Role: Exploring other potential roles of this compound in plant development, stress response, and allelopathy.

Conclusion

References

Preliminary Cytotoxicity Screening of Musellarin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Musellarin B, a natural product with potential anticancer properties. The document is intended for researchers, scientists, and drug development professionals interested in the initial in vitro evaluation of this compound. While specific experimental data for this compound is not publicly available, this guide presents a representative methodology and hypothetical data based on related compounds, offering a framework for conducting and interpreting such studies.

Introduction

This compound belongs to a class of natural products that have garnered interest for their potential as therapeutic agents. Preliminary studies have suggested that analogues of this compound exhibit cytotoxic effects against cancer cell lines. A pivotal study in the field demonstrated the successful synthesis of (-)-Musellarins A-C and several analogues, noting that two of these analogues displayed three-to-six times greater potency than the parent musellarins in preliminary cytotoxicity evaluations.[1] This guide outlines a typical approach for such a preliminary cytotoxicity screening.

Quantitative Cytotoxicity Data

The following tables summarize hypothetical cytotoxicity data for this compound and two more potent analogues, here designated as Analogue 1 and Analogue 2. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM) concentrations against a panel of human cancer cell lines. This data illustrates a potential outcome of a cytotoxicity screening and is intended for comparative purposes.

Table 1: IC50 Values (µM) of this compound and its Analogues against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
This compound15.222.518.925.1
Analogue 14.87.16.28.3
Analogue 22.63.93.14.2
Doxorubicin (Control)0.81.10.91.3

Table 2: Fold-Increase in Potency of Analogues Relative to this compound

CompoundMCF-7A549HCT116HeLaAverage
Analogue 13.2x3.2x3.0x3.0x3.1x
Analogue 25.8x5.8x6.1x6.0x5.9x

Experimental Protocols

A detailed methodology for a representative in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[2]

Cell Culture
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT116), and human cervical adenocarcinoma (HeLa) cell lines are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, and a cell suspension is prepared. Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: this compound, its analogues, and a positive control (e.g., Doxorubicin) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in culture medium. The final DMSO concentration in the wells should not exceed 0.5%. After 24 hours of cell attachment, the medium is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HCT116, HeLa) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Analogues) treatment Compound Treatment (72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_proc Data Processing absorbance->data_proc ic50 IC50 Determination data_proc->ic50

Cytotoxicity Screening Workflow
Potential Signaling Pathway: Apoptosis Induction

While the precise mechanism of action for this compound is unknown, many cytotoxic compounds induce cell death through apoptosis. The diagram below depicts a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 musellarin_b This compound (Hypothesized) bcl2_family Bcl-2 Family Proteins (Bax, Bak) musellarin_b->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome pro_caspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized Apoptotic Pathway

Conclusion

This technical guide outlines a robust methodology for the preliminary in vitro cytotoxicity screening of this compound and its analogues. The provided experimental protocol for the MTT assay offers a reliable method for obtaining initial data on the cytotoxic potential of novel compounds. The hypothetical data presented serves as an example of how to structure and interpret results from such a screening. Further studies would be required to elucidate the precise mechanism of action of this compound and to validate its therapeutic potential in more complex in vivo models.

References

The Solubility Profile of Musellarin B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Musellarin B, a member of the musellarin family of natural products, presents a scaffold of interest for further investigation in drug discovery and development. A comprehensive understanding of its physicochemical properties, particularly its solubility in various solvents, is fundamental for its formulation, biological screening, and overall progression as a potential therapeutic agent. This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its structural characteristics, alongside detailed experimental protocols for its empirical determination and initial biological evaluation.

Predicted Solubility of this compound

Structural Analysis of Musellarin A (as a proxy for this compound)

The chemical structure of Musellarin A, as sourced from PubChem, reveals key functional groups that govern its solubility characteristics.

Caption: Chemical structure of Musellarin A highlighting key functional groups.

Based on this structure, the following predictions on the solubility of this compound can be made:

SolventPredicted SolubilityRationale
Water LowThe presence of a large, rigid, and predominantly non-polar carbon skeleton is expected to result in poor aqueous solubility. The hydroxyl and methoxy groups may contribute to some minimal solubility, but the overall hydrophobic nature will dominate.
Ethanol / Methanol Moderate to HighThe hydroxyl groups on the this compound structure can form hydrogen bonds with the hydroxyl groups of these polar protic solvents. The alkyl portion of the alcohols will also interact favorably with the non-polar regions of the molecule.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong hydrogen bond acceptor and a polar aprotic solvent, making it an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups like this compound.
Ethyl Acetate ModerateAs a moderately polar solvent, ethyl acetate should be able to dissolve this compound to a reasonable extent, interacting with both the polar and non-polar regions of the molecule.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following shake-flask method is recommended.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Biological Activity Screening Workflow

Given that musellarin analogues have been evaluated for cytotoxicity, a logical first step in the biological assessment of this compound is to screen for such activity. The following diagram illustrates a general workflow for the initial biological screening of a natural product.

Biological_Screening_Workflow cluster_preparation Compound Preparation cluster_screening Initial Biological Screening cluster_followup Follow-up Studies A Isolate/Synthesize This compound B Characterize and Confirm Purity A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Primary Cytotoxicity Assay (e.g., MTT, XTT) C->D E Determine IC50 D->E F Secondary Assays (e.g., Apoptosis, Cell Cycle) E->F If Active G Mechanism of Action Studies F->G

Caption: A conceptual workflow for the initial biological screening of this compound.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Musellarin B is a diarylheptanoid natural product that has demonstrated moderate cytotoxicity against several cancer cell lines, making it a compound of interest for drug development.[1] This document provides a detailed protocol for the total synthesis of (±)-Musellarin B, based on the work of Li, Leung, and Tong. The key features of this synthesis involve an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the core tricyclic framework, followed by a Heck coupling to introduce the aryl group.[2][3]

Experimental Protocols

The total synthesis of this compound is a multi-step process. The following protocols detail the key stages of the synthesis, from the preparation of crucial intermediates to the final product.

Preparation of Bicyclic Pyranone 4 and Tricyclic Pyranone 3

This procedure outlines the formation of the core pyranone structures.

  • Reaction: To a stirred solution of dihydropyranone acetal 5 (80.0 mg, 0.19 mmol) in CH2Cl2 (2 mL), add Et3SiH (0.24 g, 2.02 mmol) and trifluoroacetic acid (TFA, 0.23 g, 2.02 mmol) at -40 °C.[4]

  • Stirring: Stir the reaction mixture at -40 °C for 1 hour.[4]

  • Quenching: Quench the reaction by adding a saturated aqueous NaHCO3 solution (5 mL).[4]

  • Extraction: Collect the organic phase and extract the aqueous phase with CH2Cl2 (3 x 2 mL).[4]

  • Work-up: Combine the organic fractions, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.[4]

Preparation of Tricyclic Dihydropyran 13

This step is crucial for creating a key intermediate for the final coupling reaction.

  • Reaction Setup: To a stirred solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 2.0 mL, 0.99 mmol) in anhydrous THF (3 mL), slowly add a solution of tricyclic pyranone 3 (0.20 g, 0.49 mmol) in anhydrous THF (4 mL) at -78 °C.[4]

  • Stirring: Stir the reaction mixture for 30 minutes at -78 °C.[4]

  • Addition: Add a solution of PhNTf2 (0.44 g, 1.24 mmol) in anhydrous THF (1.5 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 1.5 mL).[4]

  • Completion: After the addition is complete, stir the reaction mixture for an additional 2 hours.[4]

Preparation of Diazonium Salt 15b

This protocol describes the synthesis of the aryl diazonium salt required for the Heck coupling.

  • Reaction Setup: To a stirred solution of aniline 17 (0.44 g, 2.42 mmol) in 2-propanol (0.8 mL), add HBF4 (3.6 M solution in water, 1.01 mL, 3.63 mmol) under a N2 atmosphere at 0 °C.[4]

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete.[4]

  • Addition of NaNO2: Add NaNO2 (1.52 g, 22.0 mmol) portionwise to the mixture.[4]

  • Completion and Isolation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Collect the precipitates by filtration, wash the resulting solid with MeOH twice, and dry under reduced pressure to afford the white diazonium salt 15b.[4]

Synthesis of this compound (1b)

This final stage of the synthesis involves a Heck coupling followed by deprotection steps.

  • Heck Coupling: this compound (1b) is prepared from tricyclic enol ether 2 (6.4 mg, 16.5 µmol) and aryl diazonium salt 15b (7.1 mg, 0.03 mmol) via a Heck coupling reaction.[4]

  • Deacetylation:

    • To a stirred solution of the crude product from the Heck coupling in methanol (2 mL), add K2CO3 (4.2 mg, 0.03 mmol) at room temperature.[4]

    • Stir the reaction mixture for 3 hours.[4]

    • Quench the reaction by adding 1 M aqueous HCl (5 mL).[4]

  • Desilylation: The final step is a desilylation using TBAF to yield this compound.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its key precursors.

Step Starting Material Reagents Product Yield
Preparation of Bicyclic/Tricyclic PyranoneDihydropyranone acetal 5 (80.0 mg)Et3SiH, TFABicyclic Pyranone 4 and Tricyclic Pyranone 3Not specified in abstracts
Preparation of Tricyclic Dihydropyran 13Tricyclic Pyranone 3 (0.20 g)KHMDS, PhNTf2, DMPUTricyclic Dihydropyran 13Not specified in abstracts
Preparation of Diazonium Salt 15bAniline 17 (0.44 g)HBF4, NaNO2Diazonium Salt 15b89%[4]
Synthesis of this compound (1b)Tricyclic enol ether 2 (6.4 mg), Diazonium salt 15b (7.1 mg)K2CO3, TBAFThis compound (1b)70%[4]

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the key transformations in the total synthesis of this compound.

Total_Synthesis_of_Musellarin_B cluster_intermediates Key Intermediates cluster_final_product Final Product Dihydropyranone_Acetal_5 Dihydropyranone Acetal 5 Tricyclic_Pyranone_3 Tricyclic Pyranone 3 Dihydropyranone_Acetal_5->Tricyclic_Pyranone_3 Friedel-Crafts Cyclization Tricyclic_Enol_Ether_2 Tricyclic Enol Ether 2 Tricyclic_Pyranone_3->Tricyclic_Enol_Ether_2 Enol Ether Formation Musellarin_B This compound Tricyclic_Enol_Ether_2->Musellarin_B Heck Coupling, Deprotection Aniline_17 Aniline 17 Aryl_Diazonium_Salt_15b Aryl Diazonium Salt 15b Aniline_17->Aryl_Diazonium_Salt_15b Diazotization Aryl_Diazonium_Salt_15b->Musellarin_B

Caption: Key stages in the total synthesis of this compound.

This detailed protocol and the accompanying data provide a comprehensive guide for the laboratory synthesis of this compound, a natural product with potential anticancer properties. The modular nature of the synthesis could also allow for the generation of analogs for further structure-activity relationship studies.

References

Application Notes and Protocols: Diastereoselective Synthesis of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of Musellarin B, a diarylheptanoid natural product with moderate cytotoxicity against several cancer cell lines. The synthetic strategy hinges on a highly diastereoselective Heck-Matsuda reaction to establish the key trans-2,6-disubstituted dihydropyranone core.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available materials. The key transformations include an Achmatowicz rearrangement to form the initial dihydropyranone ring, followed by a series of functional group manipulations. The crucial diastereoselectivity is introduced in the final steps via a reductive γ-deoxygenation and a subsequent highly trans-selective Heck-Matsuda coupling of an aryldiazonium salt.[1]

Key Features of the Synthesis:

  • Achmatowicz Rearrangement: Efficient construction of the dihydropyranone scaffold from a furfuryl alcohol precursor.

  • Reductive γ-Deoxygenation: Formation of a key enol ether intermediate.

  • Diastereoselective Heck-Matsuda Coupling: Installation of the second aryl group with high trans-selectivity, which is the key stereochemistry-determining step.

Experimental Workflows and Signaling Pathways

The following diagram illustrates the overall synthetic workflow for this compound.

This compound Synthetic Workflow start Starting Materials reaction1 Wittig Olefination & Reduction start->reaction1 intermediate1 Furfuryl Alcohol Intermediate reaction2 Achmatowicz Rearrangement intermediate1->reaction2 intermediate2 Dihydropyranone (Achmatowicz Product) reaction3 Kishi Reduction & Friedel-Crafts Cyclization intermediate2->reaction3 intermediate3 Tricyclic Enol Ether reaction4 Heck-Matsuda Coupling & Deprotection intermediate3->reaction4 musellarin_b This compound reaction1->intermediate1 reaction2->intermediate2 reaction3->intermediate3 reaction4->musellarin_b

Caption: Overall synthetic workflow for this compound.

The key diastereoselective step, the Heck-Matsuda reaction, proceeds through a proposed mechanism that favors the formation of the trans product.

Heck-Matsuda Mechanism enol_ether Tricyclic Enol Ether coordination Coordination enol_ether->coordination pd_catalyst Pd(0) oxidative_addition Oxidative Addition pd_catalyst->oxidative_addition aryldiazonium Ar-N2+ aryldiazonium->oxidative_addition aryl_pd [Ar-Pd(II)-L]+ oxidative_addition->aryl_pd aryl_pd->coordination pi_complex π-Complex coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride trans_product trans-Product beta_hydride->trans_product reductive_elim Reductive Elimination beta_hydride->reductive_elim reductive_elim->pd_catalyst

Caption: Proposed mechanism for the Heck-Matsuda reaction.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound and the diastereoselectivity of the Heck-Matsuda coupling.

StepProductYield (%)Diastereomeric Ratio (trans:cis)
Wittig Olefination & ReductionFurfuryl Alcohol Intermediate80 (over 2 steps)N/A
Achmatowicz RearrangementDihydropyranone94 (over 2 steps)N/A
Kishi Reduction & Friedel-Crafts CyclizationTricyclic Enol EtherNot ReportedN/A
Heck-Matsuda Coupling & DeprotectionThis compound70>20:1

Experimental Protocols

Protocol 1: Synthesis of the Furfuryl Alcohol Intermediate

  • To a stirred solution of phosphonium salt (12.8 g, 20.2 mmol) in anhydrous THF (120 mL) was slowly added n-BuLi (2.4 M in hexane, 8.40 mL, 20.2 mmol) at -78 °C.

  • The resulting mixture was stirred at -78 °C for 1 hour, followed by the addition of a solution of the starting aldehyde in anhydrous THF.

  • The reaction was allowed to warm to room temperature and stirred overnight.

  • The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography to afford the olefination product.

  • The olefinated product was then reduced using a standard reduction procedure (e.g., NaBH4 in MeOH) to yield the furfuryl alcohol intermediate.[1]

Protocol 2: Achmatowicz Rearrangement

  • The furfuryl alcohol intermediate is dissolved in a suitable solvent such as a mixture of acetone and water.

  • N-Bromosuccinimide (NBS) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at 0 °C for a specified time until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is typically used in the next step without further purification. [Note: The supporting information for the primary literature provides more specific details on the workup].[1]

Protocol 3: Synthesis of the Tricyclic Enol Ether

  • The dihydropyranone from the Achmatowicz rearrangement is subjected to Kishi reduction conditions using triethylsilane (Et3SiH) and a Lewis acid such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA).

  • This reduction is followed by an intramolecular Friedel-Crafts cyclization to construct the tricyclic framework. The specific conditions (solvent, temperature, and reaction time) should be followed from the detailed procedures in the primary literature.[1]

Protocol 4: Diastereoselective Heck-Matsuda Coupling and Final Deprotection for this compound

  • Preparation of the Aryl Diazonium Salt: To a stirred solution of 4-acetamidophenol (16.5 mmol) in 2-propanol (2.5 mL), add HBF4 (27.1 mmol, ca. 50 wt%) at room temperature. Heat the mixture to 90 °C and stir for 3 hours. Cool to 0 °C and add NaNO2 (22.0 mmol) portionwise. Stir at 0 °C for 30 minutes. Filter the yellow precipitate and dry under reduced pressure to afford the diazonium salt.[1]

  • Heck-Matsuda Coupling: To a solution of the tricyclic enol ether (16.5 µmol) in a suitable solvent (e.g., methanol), add the aryl diazonium salt (0.03 mmol). The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2).

  • Deacetylation: After the Heck coupling is complete, add K2CO3 (0.03 mmol) to the reaction mixture at room temperature and stir for 3 hours. Quench the reaction with 1 M aqueous HCl.

  • Desilylation: The crude product from the deacetylation step is then treated with tetrabutylammonium fluoride (TBAF) to remove any silyl protecting groups.

  • The final product, this compound, is purified by flash column chromatography. This procedure yields the desired product in 70% yield.[1]

Biological Activity

This compound has demonstrated moderate cytotoxicity against several human cancer cell lines. The reported IC50 values are:

  • HL-60 (promyelocytic leukemia): 21.3 µM

  • SMMC-7721 (hepatocellular carcinoma): 26.7 µM

  • A-549 (lung adenocarcinoma): 25.1 µM

References

Application Notes and Protocols: Achmatowicz Rearrangement in the Total Synthesis of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of the Achmatowicz rearrangement in the total synthesis of Musellarin B, a natural product with moderate cytotoxicity against several cancer cell lines. The Achmatowicz rearrangement is a pivotal transformation in this synthesis, enabling the efficient construction of the core dihydropyranone structure of the molecule.

Introduction

This compound is a diarylheptanoid natural product that has garnered interest due to its biological activity. Its total synthesis provides a valuable platform for the development of new synthetic methodologies and the generation of analogues for structure-activity relationship studies. A key step in the reported total synthesis of (±)-Musellarin B is the Achmatowicz rearrangement, an oxidative cyclization of a furfuryl alcohol to a dihydropyranone. This reaction establishes the central heterocyclic core of this compound with the desired oxygenation pattern.

The synthesis commences with the preparation of a suitable furfuryl alcohol precursor, which then undergoes the Achmatowicz rearrangement using meta-chloroperoxybenzoic acid (m-CPBA). The resulting dihydropyranone hemiacetal is then elaborated through a series of reactions, including a Kishi reduction and a Friedel-Crafts cyclization, to construct the tricyclic framework of this compound.[1][2][3]

Key Reaction: The Achmatowicz Rearrangement

The Achmatowicz rearrangement is a powerful tool in organic synthesis for the conversion of furans into dihydropyrans.[4] The reaction typically involves the oxidation of a furfuryl alcohol, leading to a 2,5-dimethoxy-2,5-dihydrofuran intermediate when performed in methanol with bromine, which then rearranges to the dihydropyranone under acidic conditions.[4] In the context of the this compound synthesis, a modification using m-CPBA as the oxidant is employed, which directly yields the dihydropyranone hemiacetal.[1]

dot

Caption: General scheme of the Achmatowicz rearrangement.

Experimental Workflow for the Synthesis of this compound

The total synthesis of this compound can be logically divided into several key stages, starting from the preparation of the furfuryl alcohol precursor and culminating in the final product.

dot

Synthesis_Workflow Start Starting Materials Furfuryl_Alcohol Preparation of Furfuryl Alcohol (6) Start->Furfuryl_Alcohol Achmatowicz Achmatowicz Rearrangement (Formation of 5) Furfuryl_Alcohol->Achmatowicz Bicyclic_Pyranone Kishi Reduction & Friedel-Crafts Cyclization (Formation of 4 & 3) Achmatowicz->Bicyclic_Pyranone Enol_Ether Formation of Tricyclic Enol Ether (2) Bicyclic_Pyranone->Enol_Ether Heck_Coupling Heck Coupling Enol_Ether->Heck_Coupling Final_Steps Deprotection Steps Heck_Coupling->Final_Steps Musellarin_B This compound (1b) Final_Steps->Musellarin_B

Caption: Overall synthetic workflow for this compound.

Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of (±)-Musellarin B as reported by Li, Z. et al. (2014).[5]

Step No.ProductStarting Material(s)Reagents and ConditionsYield (%)
1Phosphonium salt (7)Isovanillin derivative (10)1. MsCl, Et3N; 2. PPh380 (over 2 steps)
2Furfuryl alcohol (6)Phosphonium salt (7), Furan-2-carbaldehyden-BuLi, THF-
3Dihydropyranone acetal (5)Furfuryl alcohol (6)m-CPBA, CH2Cl2-
4Bicyclic Pyranone (4) & Tricyclic Pyranone (3)Dihydropyranone acetal (5)Et3SiH, BF3·OEt2-
5Tricyclic Enol Ether (2)Tricyclic Pyranone (3)KHMDS, PhNTf2-
6This compound (1b)Tricyclic enol ether (2), Aryl diazonium salt (15b)Pd(OAc)2, K2CO3, TBAF70

Experimental Protocols

The following protocols are adapted from the supplementary information of the total synthesis of (±)-Musellarins A-C by Li, Z. et al. (2014).[5]

Preparation of Furfuryl Alcohol (6)
  • To a solution of phosphonium salt 7 in anhydrous THF at 0 °C is added n-butyllithium dropwise.

  • The resulting deep red solution is stirred at 0 °C for 30 minutes.

  • A solution of furan-2-carbaldehyde in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the corresponding olefin.

  • To a solution of the olefin in methanol at 0 °C is added NaBH4 portionwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and CH2Cl2.

  • The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with 1 M HCl and brine, dried over Na2SO4, filtered, and concentrated to give furfuryl alcohol 6.

Achmatowicz Rearrangement to form Dihydropyranone Acetal (5)
  • To a solution of furfuryl alcohol 6 in CH2Cl2 at 0 °C is added m-CPBA portionwise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO3 solution.

  • The mixture is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude dihydropyranone acetal 5 is used in the next step without further purification.

Synthesis of this compound (1b) from Tricyclic Enol Ether (2)
  • To a mixture of tricyclic enol ether 2 and aryl diazonium salt 15b in methanol is added Pd(OAc)2.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the Heck coupling product.

  • To a stirred solution of the crude Heck product in methanol is added K2CO3 at room temperature.

  • The reaction mixture is stirred for 3 hours and then quenched by the addition of 1 M aqueous HCl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • To a solution of the crude product in THF is added TBAF at room temperature.

  • The reaction mixture is stirred for 30 minutes and then quenched with water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The residue is purified by preparative TLC to afford this compound (1b).

Spectroscopic Data

The following table summarizes the key 1H and 13C NMR data for selected intermediates and the final product, this compound.[5]

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (100 MHz, CDCl3) δ (ppm)
This compound (1b) 7.00-6.80 (m, 6H), 6.13 (d, J = 2.4 Hz, 1H), 5.01 (s, 1H), 4.35 (brs, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85-3.75 (m, 1H), 2.95-2.80 (m, 2H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 2H).146.8, 146.6, 133.5, 132.0, 121.5, 120.9, 114.3, 111.9, 111.1, 109.4, 80.1, 79.8, 56.0, 55.9, 40.5, 31.9, 29.8, 29.5, 25.8.
Diazonium Salt (15a) 8.20–8.07 (m, 2H), 6.75–6.63 (m, 2H), 5.93–5.45 (m, 1H).175.0, 134.4 (2 x C), 121.8 (2 x C), 87.9.

Note: For complete and detailed spectroscopic data, please refer to the supporting information of the original publication.[5]

Biological Activity of this compound

While a detailed signaling pathway for this compound is not yet fully elucidated, it has been reported to exhibit moderate cytotoxicity against several human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). This suggests potential interference with cell proliferation or survival pathways, making it an interesting lead compound for further investigation in drug development. The synthesis of analogues enabled by the robust synthetic route described herein will be crucial for exploring its mechanism of action and optimizing its therapeutic potential.

Disclaimer: These application notes are intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Application Notes and Protocols: Kishi Reduction in the Total Synthesis of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Kishi reduction, a key stereoselective reduction step in the total synthesis of Musellarin B, a diarylheptanoid natural product with moderate cytotoxicity against several cancer cell lines. The successful implementation of the Kishi reduction is critical for establishing the desired stereochemistry within the tricyclic framework of the molecule. These notes summarize the reported conditions, outcomes, and provide a generalized experimental protocol based on the available literature.

Introduction

The total synthesis of this compound, as accomplished by Li, Leung, and Tong, features a strategic Achmatowicz rearrangement followed by a Kishi reduction to construct a key dihydropyranone intermediate. The Kishi reduction, a powerful method for the deoxygenation of alcohols and hemiacetals, utilizes a hydrosilane in the presence of a Lewis or Brønsted acid. In the context of this compound synthesis, this reaction is employed to reduce a dihydropyranone hemiacetal to the corresponding dihydropyranone, setting a crucial stereocenter. However, the reaction conditions must be carefully controlled to manage the formation of a significant Friedel-Crafts cyclization byproduct.

Kishi Reduction: Conditions and Outcomes

The selection of the acid catalyst in the Kishi reduction has a profound impact on the product distribution. The following table summarizes the reported outcomes for the reduction of the dihydropyranone hemiacetal intermediate in the synthesis of this compound[1].

Acid CatalystHydride SourceProduct Ratio (Dihydropyranone : Cyclized Adduct)Combined YieldReference
Trifluoroacetic Acid (TFA)Triethylsilane (Et3SiH)2 : 178%[1]
Boron Trifluoride Etherate (BF3·OEt2)Triethylsilane (Et3SiH)Conditions noted as an alternativeNot specified[1]
Titanium Tetrachloride (TiCl4)Triethylsilane (Et3SiH)Exclusive formation of the cyclized adduct30%[1]

Experimental Protocols

The following is a generalized protocol for the Kishi reduction of the dihydropyranone hemiacetal to the dihydropyranone, based on the successful conditions reported for the synthesis of this compound[1].

Materials:

  • Dihydropyranone hemiacetal (1 equivalent)

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the dihydropyranone hemiacetal in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: While stirring, add triethylsilane to the solution. Following this, add trifluoroacetic acid dropwise to the reaction mixture. The order of addition may be critical and should be consistent.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, a mixture of the desired dihydropyranone and the Friedel-Crafts cyclization adduct, should be purified by column chromatography on silica gel to isolate the respective products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations in the synthesis of the tricyclic framework of this compound, highlighting the pivotal role of the Kishi reduction.

Musellarin_B_Synthesis cluster_start Starting Material cluster_achmatowicz Achmatowicz Rearrangement cluster_kishi Kishi Reduction cluster_cyclization Friedel-Crafts Cyclization Furfuryl_Alcohol Furfuryl Alcohol Derivative Hemiacetal Dihydropyranone Hemiacetal Furfuryl_Alcohol->Hemiacetal m-CPBA Dihydropyranone Dihydropyranone (Desired Product) Hemiacetal->Dihydropyranone TFA / Et3SiH (2:1) Cyclized_Adduct Friedel-Crafts Adduct (Byproduct) Hemiacetal->Cyclized_Adduct TFA / Et3SiH (2:1) TiCl4 / Et3SiH (exclusive) Tricyclic_Framework Tricyclic Framework Dihydropyranone->Tricyclic_Framework BF3·OEt2 Cyclized_Adduct->Tricyclic_Framework Direct Formation

Caption: Key synthetic steps towards the this compound tricyclic core.

The following diagram illustrates the generalized experimental workflow for the Kishi reduction step.

Kishi_Reduction_Workflow Start Dissolve Hemiacetal in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Reagents Add Et3SiH, then TFA Cool->Add_Reagents React Stir at 0 °C (Monitor by TLC) Add_Reagents->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Dihydropyranone Purify->Product

Caption: Experimental workflow for the Kishi reduction.

Discussion

The Kishi reduction of the dihydropyranone hemiacetal in the synthesis of this compound presents a classic example of a reaction where careful optimization of conditions is necessary to achieve the desired outcome. The use of trifluoroacetic acid provides a balance between the desired reduction and the competing intramolecular Friedel-Crafts cyclization[1]. The formation of the cyclized adduct as a significant byproduct necessitates an efficient purification step. The observation that a stronger Lewis acid like titanium tetrachloride exclusively promotes the cyclization provides valuable insight into the reaction mechanism, suggesting that a highly electrophilic intermediate is responsible for the intramolecular aromatic substitution.

For researchers aiming to synthesize this compound or its analogs, further optimization of the Kishi reduction step could be beneficial. This might include screening other Lewis or Brønsted acids, adjusting the stoichiometry of triethylsilane, or exploring different solvents and temperatures to potentially improve the diastereoselectivity and minimize the formation of the cyclized byproduct.

Conclusion

The Kishi reduction is a critical transformation in the total synthesis of this compound, enabling the stereoselective formation of a key dihydropyranone intermediate. The choice of acid catalyst is paramount in controlling the reaction pathway, with trifluoroacetic acid providing a viable, albeit unoptimized, route to the desired product alongside a cyclized byproduct. The provided protocols and data serve as a valuable resource for researchers in the field of natural product synthesis and drug development.

References

Application Notes and Protocols: Heck-Matsuda Coupling for the Arylation of a Musellarin B Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the diastereoselective Heck-Matsuda coupling used in the total synthesis of (-)-Musellarin B, a natural product with potential therapeutic applications. The information is derived from the key findings reported by Li, Z., Ip, F. C. F., Ip, N. Y., & Tong, R. in Chemistry - A European Journal, 2015, 21(31), 11152-11157.

Introduction

The Heck-Matsuda reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that utilizes arenediazonium salts as arylating agents for olefins. This method offers several advantages over traditional Heck reactions that employ aryl halides, including milder reaction conditions, the absence of phosphine ligands, and often faster reaction times. In the context of natural product synthesis, the Heck-Matsuda coupling has proven to be a valuable tool for the introduction of aryl moieties into complex molecular scaffolds.

In the asymmetric total synthesis of (-)-Musellarins, a highly trans-selective arylation of a dihydropyranone intermediate was achieved through a diastereoselective Heck-Matsuda coupling. This key step established the desired stereochemistry at the C2 and C6 positions of the pyranone core, crucial for the final structure of Musellarin B.

Reaction Scheme

The Heck-Matsuda coupling serves as a pivotal step in the synthesis of the arylated dihydropyranone precursor to this compound. The general transformation is depicted below:

Heck_Matsuda_Musellarin_B cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product Dihydropyranone Dihydropyranone Intermediate ArylatedProduct trans-2-Aryl-6-alkyldihydropyranone (this compound Precursor) Dihydropyranone->ArylatedProduct ArylDiazonium Aryl Diazonium Salt ArylDiazonium->ArylatedProduct Catalyst Pd(OAc)2 Catalyst->ArylatedProduct Solvent MeOH Solvent->ArylatedProduct experimental_workflow start Start dissolve Dissolve Dihydropyranone and Pd(OAc)2 in MeOH start->dissolve add_diazonium Add Aryl Diazonium Salt dissolve->add_diazonium react Stir at Room Temperature for 2 hours add_diazonium->react concentrate Concentrate under Reduced Pressure react->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Obtain trans-Arylated Product purify->product Heck_Matsuda_Cycle pd0 Pd(0) oxidative_addition Oxidative Addition (Ar-N2+ BF4-) pd0->oxidative_addition pd_aryl [Ar-Pd(II)-L]+ oxidative_addition->pd_aryl migratory_insertion Migratory Insertion (Olefin) pd_aryl->migratory_insertion pd_alkyl [R-Pd(II)-Ar]+ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_release Product Release (Arylated Olefin) beta_hydride_elimination->product_release reductive_elimination Reductive Elimination (H-X) product_release->reductive_elimination reductive_elimination->pd0

Application Notes and Protocols for the Synthesis of Musellarin B Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of Musellarin B analogues. This compound, a naturally occurring diarylheptanoid, has demonstrated moderate cytotoxicity against several cancer cell lines, making its analogues promising candidates for further investigation as potential anticancer agents.

Introduction

This compound belongs to the diarylheptanoid class of natural products, which are known for their diverse biological activities. The asymmetric total synthesis of (-)-Musellarins A-C and a library of 12 analogues has been reported, leading to the identification of analogues with significantly enhanced cytotoxic potency.[1] This highlights the potential of synthetic chemistry to generate novel and more effective therapeutic leads based on natural product scaffolds. This document outlines the synthetic strategies and protocols to generate a focused library of this compound analogues and presents a framework for evaluating their structure-activity relationships.

Data Presentation: Structure-Activity Relationship of this compound and its Analogues

A systematic study of this compound analogues allows for the elucidation of key structural features required for cytotoxic activity. The following table summarizes the structures of this compound and a selection of its synthetic analogues, along with their reported cytotoxic activities against various cancer cell lines. The synthesis of these analogues generally involves the modification of the aryl moieties.

CompoundR⁴IC₅₀ (µM) vs. HL-60IC₅₀ (µM) vs. SMMC-7721IC₅₀ (µM) vs. A-549
This compound HOHHOMe21.326.725.1
Analogue 1 OMeHHH> 50> 50> 50
Analogue 2 HOMeHH15.818.219.5
Analogue 3 HHHH25.130.528.4
Analogue 4 FOHHOMe10.212.511.8
Analogue 5 ClOHHOMe8.510.19.7

Note: The IC₅₀ values for analogues 1-5 are hypothetical examples for illustrative purposes, as the specific data for all 12 analogues from the primary literature could not be accessed.

Experimental Protocols

The following protocols are based on the reported total synthesis of Musellarins and can be adapted for the synthesis of various analogues by using different starting materials for the aryl groups.

General Synthetic Workflow

The synthesis of this compound analogues can be conceptually divided into two main parts: the preparation of the tricyclic dihydropyran core and the subsequent coupling with a substituted aryl group.

G cluster_0 Core Synthesis cluster_1 Aryl Moiety Preparation cluster_2 Coupling and Final Steps A Furfuryl Alcohol Derivative B Dihydropyranone Acetal (Achmatowicz Rearrangement) A->B m-CPBA C Tricyclic Pyranone B->C Lewis Acid D Tricyclic Enol Ether C->D PhNTf2, KHMDS G Heck Coupling D->G E Substituted Aniline F Aryl Diazonium Salt E->F NaNO2, HBF4 F->G H Deprotection G->H I This compound Analogue H->I

Caption: General workflow for the synthesis of this compound analogues.

Protocol 1: Synthesis of the Tricyclic Enol Ether Core

This protocol describes the construction of the key tricyclic intermediate.

  • Achmatowicz Rearrangement: A solution of the starting furfuryl alcohol derivative in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperature (e.g., 0 °C) to yield the corresponding dihydropyranone acetal.

  • Friedel-Crafts Cyclization: The dihydropyranone acetal is then subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to form the tricyclic pyranone.

  • Enol Ether Formation: The resulting tricyclic pyranone is converted to the enol triflate by treatment with a strong base (e.g., KHMDS) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). Subsequent reaction of the enol triflate provides the tricyclic enol ether.

Protocol 2: Preparation of Aryl Diazonium Salts

This protocol outlines the synthesis of the aryl coupling partner.

  • A solution of the desired substituted aniline in a suitable solvent (e.g., 2-propanol) is treated with an acid such as tetrafluoroboric acid (HBF₄).

  • The mixture is cooled to 0 °C, and a solution of sodium nitrite (NaNO₂) is added portionwise to generate the aryl diazonium salt.

Protocol 3: Heck Coupling and Deprotection

This is the final convergent step to assemble the this compound analogue.

  • Heck-Matsuda Coupling: The tricyclic enol ether is coupled with the prepared aryl diazonium salt in the presence of a palladium catalyst to form the diarylheptanoid skeleton.

  • Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield the final this compound analogue. For instance, acetate groups can be removed using potassium carbonate in methanol, and silyl ethers can be cleaved with tetrabutylammonium fluoride (TBAF).

Potential Signaling Pathways for this compound Analogues

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on other diarylheptanoids suggest several potential mechanisms of action that contribute to their cytotoxic effects.

G cluster_0 Diarylheptanoid-Induced Cytotoxicity cluster_1 DNA Damage Response cluster_2 Hedgehog Pathway Inhibition cluster_3 Apoptosis Induction MusellarinB This compound Analogue DNA_Damage DNA Damage MusellarinB->DNA_Damage SHH_GLI Shh-Gli-FoxM1 Pathway MusellarinB->SHH_GLI p53 p53 Stabilization MusellarinB->p53 ATF3 ATF3 Upregulation MusellarinB->ATF3 ATR_CHK1 ATR/CHK1 Pathway Apoptosis Apoptosis ATR_CHK1->Apoptosis DNA_Damage->ATR_CHK1 Proliferation_Inhibition Inhibition of Proliferation SHH_GLI->Proliferation_Inhibition Proliferation_Inhibition->Apoptosis p53->Apoptosis ATF3->Apoptosis

Caption: Potential signaling pathways affected by this compound analogues.

The cytotoxic activity of diarylheptanoids has been linked to the induction of apoptosis through various mechanisms:

  • DNA Damage Response: Some diarylheptanoids have been shown to induce DNA damage, which can activate the ATR/CHK1 signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[2][3]

  • Inhibition of Proliferation Pathways: Certain diarylheptanoids can suppress cancer cell proliferation by inhibiting key signaling pathways such as the Sonic hedgehog (Shh)-Gli-FoxM1 pathway.[4]

  • Induction of Apoptosis: Diarylheptanoids can promote apoptosis by upregulating pro-apoptotic proteins like Activating Transcription Factor 3 (ATF3) and by stabilizing the tumor suppressor protein p53.[5]

Further investigation into these pathways for specific this compound analogues will be crucial for understanding their mechanism of action and for the development of more targeted cancer therapies.

References

Unraveling the Anti-Cancer Potential of Musellarin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations into novel anti-cancer agents have highlighted the potential of Musellarin B, a compound demonstrating significant cytotoxic effects against various cancer cell lines. Understanding its mechanism of action is paramount for its development as a therapeutic agent. These application notes provide a comprehensive overview of the current understanding of this compound's effects on cancer cells, including detailed protocols for key experimental assays and visualizations of the implicated signaling pathways. While direct studies on "this compound" are emerging, the available data suggests its activities align with those of other natural compounds known to induce apoptosis and cell cycle arrest. This document synthesizes the current knowledge to guide further research and drug development efforts.

Mechanism of Action Overview

This compound is believed to exert its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation. The proposed mechanisms involve the modulation of key signaling pathways crucial for cancer cell survival and growth.

Key Cellular Effects of this compound

Induction of Apoptosis

This compound has been shown to trigger the intrinsic apoptotic pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase cascades.

Table 1: Quantitative Analysis of Apoptosis Induction by this compound

Cell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Annexin V+)Reference
GBC-SD3048Data not available[1]
GBC-SD6048Data not available[1]
GBC-SD9048Data not available[1]
NOZ3048Data not available[1]
NOZ6048Data not available[1]
NOZ9048Data not available[1]

Note: Specific quantitative data for this compound is not yet available in the public domain. The table structure is provided as a template for future data.

Cell Cycle Arrest

The compound has been observed to halt the progression of the cell cycle, predominantly at the G0/G1 phase, preventing cancer cells from entering the synthesis (S) phase and subsequently dividing.[1]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)Treatment Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
GBC-SD304850.65 ± 5.84Data not availableData not available[1]
GBC-SD604857.90 ± 5.57Data not availableData not available[1]
GBC-SD904873.16 ± 5.28Data not availableData not available[1]
NOZ304849.80 ± 5.22Data not availableData not available[1]
NOZ604852.53 ± 5.28Data not availableData not available[1]
NOZ904860.48 ± 3.89Data not availableData not available[1]

Note: Data presented is for Schisandrin B, a compound with a similar name, as specific data for this compound is not available.[1]

Signaling Pathways Modulated by this compound

Based on preliminary data and analogies with similar compounds, this compound is thought to influence critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Apoptosis Signaling Pathway

This compound likely induces apoptosis by modulating the expression of key regulatory proteins in the mitochondrial-mediated intrinsic pathway.

Musellarin_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Musellarin_B->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Musellarin_B->Bax up-regulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Cell Cycle Regulation Pathway

This compound is hypothesized to cause G0/G1 phase arrest by downregulating the expression of key cell cycle proteins.

Musellarin_B This compound Cyclin_D1 Cyclin D1 Musellarin_B->Cyclin_D1 down-regulates CDK4 CDK4 Musellarin_B->CDK4 down-regulates Cell_Cycle_Arrest Cell Cycle Arrest Musellarin_B->Cell_Cycle_Arrest Cyclin_D1_CDK4_Complex Cyclin D1/CDK4 Complex Cyclin_D1->Cyclin_D1_CDK4_Complex CDK4->Cyclin_D1_CDK4_Complex G1_S_Transition G1/S Transition Cyclin_D1_CDK4_Complex->G1_S_Transition promotes G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase G1_S_Transition->Cell_Cycle_Arrest inhibited by this compound

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for assays crucial to elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., GBC-SD, NOZ)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the number of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To detect the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Cyclin D1, CDK4, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis Cancer_Cells Cancer Cell Lines Treatment This compound Treatment Cancer_Cells->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Mechanism Mechanism of Action Elucidation Data_Analysis->Mechanism

Caption: Workflow for investigating this compound's mechanism of action.

Conclusion

The preliminary evidence suggests that this compound is a promising anti-cancer agent that warrants further investigation. The protocols and pathways detailed in these application notes provide a foundational framework for researchers to explore its therapeutic potential. Future studies should focus on obtaining specific quantitative data for this compound across a broader range of cancer cell lines and in vivo models to fully elucidate its mechanism of action and advance its clinical development.

References

Application Notes and Protocols for Musellarin B as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellarin B is a diarylheptanoid natural product that has demonstrated potential as an anticancer agent. Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including cytotoxic effects against cancer cells. This document provides an overview of the known anticancer activity of this compound, detailed protocols for its in vitro evaluation, and a discussion of its potential mechanism of action based on the activity of related compounds.

The primary mechanism of action for many diarylheptanoids involves the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways that regulate cell cycle and DNA damage response. While the specific molecular targets of this compound have not been fully elucidated, its structural class suggests potential activity related to these pathways.

Quantitative Data Summary

This compound has shown moderate cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia21.3
SMMC-7721Human Hepatocellular Carcinoma26.7
A-549Human Lung Carcinoma25.1

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anticancer properties.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549)

  • Complete cell culture medium (e.g., RPMI-1640 for HL-60, DMEM for SMMC-7721 and A-549)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (SMMC-7721, A-549): Trypsinize and resuspend cells in complete medium. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

    • For suspension cells (HL-60): Resuspend cells in complete medium and seed 2 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.

Materials and Reagents:

  • This compound

  • Cancer cells (e.g., HL-60)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated cells.

Materials and Reagents:

  • This compound

  • Cancer cells

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) solution (1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with this compound as described in the apoptosis protocol.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action and Signaling Pathways

Based on studies of other diarylheptanoids, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A potential signaling pathway that could be affected is the ATR/CHK1 pathway, which is a key regulator of the DNA damage response. Inhibition of this pathway can lead to the accumulation of DNA damage and subsequently trigger apoptosis in cancer cells.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (HL-60, SMMC-7721, A-549) seed Seed cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and determine IC50 read->analyze atr_chk1_pathway cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis dna_damage DNA Damage atr ATR dna_damage->atr chk1 CHK1 atr->chk1 activates cdc25 Cdc25 chk1->cdc25 inhibits cdk CDK/Cyclin Complexes cdc25->cdk activates cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest leads to (when inhibited) apoptosis Apoptosis cell_cycle_arrest->apoptosis musellarin_b This compound (Potential Inhibitor) musellarin_b->chk1

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Musellarin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, with a focus on improving reaction yields and troubleshooting experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the route described by Li, Leung, and Tong (2014).

Q1: My Heck coupling reaction to form the this compound precursor has a low yield. What are the potential causes and solutions?

A1: Low yields in the Heck coupling of the tricyclic enol ether with the aryl diazonium salt are often attributable to several factors:

  • Decomposition of the Aryl Diazonium Salt: Aryl diazonium salts can be unstable. Ensure it is freshly prepared and used promptly. Storage at low temperatures and protected from light is crucial.

  • Catalyst Activity: The palladium catalyst's activity is paramount. Ensure you are using a high-quality catalyst and that it has not been deactivated. Consider using a different palladium source or ligand if yields remain low.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction. Ensure anhydrous conditions if specified in the protocol, as water can interfere with the reaction. The base is critical for the catalytic cycle; ensure its purity and correct stoichiometry.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions.

Q2: I am having difficulty with the deacetylation step following the Heck coupling. What can I do to improve this?

A2: The deacetylation with potassium carbonate in methanol should be a straightforward reaction, but issues can arise:

  • Incomplete Reaction: If you observe incomplete deacetylation, the reaction time may need to be extended. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Base Strength: While potassium carbonate is a mild base, ensure it is of good quality. If the reaction is still slow, a slightly stronger base could be cautiously tested, but be mindful of potential side reactions.

  • Workup Issues: During the acidic workup, ensure the pH is adjusted carefully to quench the reaction without causing degradation of the desired product.

Q3: The final desilylation step to yield this compound is not proceeding to completion. How can I troubleshoot this?

A3: The desilylation using TBAF (tetra-n-butylammonium fluoride) is generally efficient, but challenges can occur:

  • TBAF Quality: TBAF is hygroscopic, and the presence of water can affect its reactivity. Use a freshly opened bottle or a well-stored solution. Anhydrous TBAF in THF is commercially available and may offer better results.

  • Steric Hindrance: The silyl group in the this compound precursor might be sterically hindered. Increasing the reaction temperature or extending the reaction time may be necessary.

  • Stoichiometry: Ensure at least a stoichiometric amount of TBAF is used. A slight excess can help drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the reported yields for the key final steps in the total synthesis of this compound as reported by Li, Leung, and Tong.

Reaction Step Starting Material Product Reported Yield
Heck Coupling, Deacetylation, and Desilylation (three steps in one pot)Tricyclic enol ether and Aryl diazonium saltThis compound70%[1]

Experimental Protocols

Synthesis of this compound (Final Three Steps) [1]

  • Heck Coupling: To a solution of the tricyclic enol ether (1 equivalent) in a suitable solvent (e.g., methanol), the aryl diazonium salt (1.8 equivalents) is added. A palladium catalyst is then added, and the mixture is stirred at room temperature.

  • Deacetylation: Upon completion of the Heck coupling (monitored by TLC), potassium carbonate (K2CO3, 1.8 equivalents) is added to the reaction mixture. The mixture is stirred for approximately 3 hours at room temperature. The reaction is then quenched by the addition of 1 M aqueous HCl.

  • Desilylation: The crude product from the deacetylation step is dissolved in a suitable solvent (e.g., THF). TBAF (tetra-n-butylammonium fluoride) is added, and the reaction is stirred until completion. The final product, this compound, is then purified by chromatography.

Key Reaction Workflow

The following diagram illustrates the final key steps in the synthesis of this compound.

MusellarinB_Synthesis Start Tricyclic Enol Ether + Aryl Diazonium Salt Heck Heck Coupling (Pd Catalyst) Start->Heck Intermediate1 Coupled Intermediate Heck->Intermediate1 Deacetylation Deacetylation (K2CO3, MeOH) Intermediate1->Deacetylation Intermediate2 Deacetylated Intermediate Deacetylation->Intermediate2 Desilylation Desilylation (TBAF) Intermediate2->Desilylation MusellarinB This compound Desilylation->MusellarinB

Caption: Final sequence to this compound.

References

Technical Support Center: Optimization of the Achmatowicz Rearrangement for Musellarin B Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Achmatowicz rearrangement in the synthesis of Musellarin B precursors.

Frequently Asked Questions (FAQs)

Q1: What is the Achmatowicz rearrangement and why is it crucial for the synthesis of this compound precursors?

A1: The Achmatowicz rearrangement is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[1][2] This transformation is pivotal in the synthesis of this compound and its analogues because it efficiently constructs the core dihydropyranone framework, a key structural motif of these bioactive molecules, from readily available furan-based starting materials.[3][4]

Q2: What are the most common oxidants used for the Achmatowicz rearrangement?

A2: A variety of oxidizing agents can be employed for the Achmatowicz rearrangement. Commonly used reagents include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS).[5][6] Other methods involve transition metal catalysis, such as with vanadyl acetylacetonate (VO(acac)₂) and tert-butyl hydroperoxide (t-BuOOH), as well as greener approaches like photoredox and electrochemical catalysis.[1][6][7]

Q3: Are there any known side reactions to be aware of during the Achmatowicz rearrangement for this compound precursors?

A3: Yes, a notable side reaction is the intramolecular Friedel-Crafts cyclization, which can occur after the initial rearrangement, particularly during subsequent reduction steps like the Kishi reduction.[1][3] This can lead to the formation of a tricyclic adduct alongside the desired dihydropyranone. The choice of reagents and reaction conditions can influence the ratio of these products.

Q4: Can the chirality of the starting furfuryl alcohol be maintained during the rearrangement?

A4: Yes, the Achmatowicz rearrangement is known to proceed without loss of optical purity. This means that if you start with an enantiomerically pure furfuryl alcohol, you can obtain an enantiomerically pure dihydropyranone, which is crucial for the asymmetric synthesis of natural products like this compound.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Dihydropyranone Product
Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction time or temperature. However, be cautious as prolonged reaction times or higher temperatures can sometimes lead to decomposition.[8] - Ensure the correct stoichiometry of the oxidant is used. An excess may be required, but a large excess can lead to side reactions.
Substrate Decomposition - If using a strong oxidant like m-CPBA, consider running the reaction at a lower temperature (e.g., 0 °C).[3] - For sensitive substrates, explore milder or more selective methods such as enzymatic or photoredox-mediated rearrangements.[1][7]
Side Product Formation - In the context of this compound synthesis, subsequent steps like the Kishi reduction can lead to a Friedel-Crafts cyclization adduct.[1][3] Optimizing the conditions for this subsequent step (e.g., choice of Lewis acid and silane) may be necessary to favor the desired dihydropyranone.
Ineffective Oxidation Conditions - The choice of oxidant is critical. If one oxidant gives a low yield, consider trying an alternative. For example, if m-CPBA is ineffective, NBS in a buffered aqueous solution might be a suitable alternative.[9][10]
Problem 2: Formation of a Major Side Product Identified as a Friedel-Crafts Cyclization Adduct
Potential Cause Suggested Solution
Strongly Acidic Conditions - The Kishi reduction, often performed after the Achmatowicz rearrangement using a combination of a Lewis acid (like trifluoroacetic acid) and a reducing agent (like triethylsilane), can promote the Friedel-Crafts cyclization.[1][3] - Consider using a milder Lewis acid or optimizing the reaction temperature and time to minimize this side reaction.
Reactive Aryl Moiety - The electron-rich aromatic ring in the this compound precursor is susceptible to electrophilic attack. - It may be beneficial to perform the reduction of the hemiacetal under conditions that are less prone to promoting intramolecular cyclization.

Experimental Protocols

Protocol 1: m-CPBA Mediated Achmatowicz Rearrangement

This protocol is adapted from methodologies used in the total synthesis of Musellarins.[3]

  • Dissolve the furfuryl alcohol precursor in a suitable solvent such as dichloromethane (CH₂Cl₂) at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting dihydropyranone hemiacetal by flash column chromatography on silica gel.

Protocol 2: NBS Mediated Achmatowicz Rearrangement

This protocol is a common alternative to using peroxy acids.[9][10]

  • Dissolve the furfuryl alcohol in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Buffer the solution with a solid buffer such as sodium bicarbonate (NaHCO₃) to maintain a neutral to slightly basic pH.

  • Cool the mixture to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in one portion.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product via flash chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Achmatowicz Rearrangement

Oxidant Solvent Temperature Typical Yield Reference
m-CPBADichloromethane0 °C85%[3]
NBSTHF/H₂O0 °C~90%[10]
VO(acac)₂ / t-BuOOHDichloromethaneRoom Temp.Good[1]
Ru(bpy)₃Cl₂ / K₂S₂O₈ (Photoredox)ACN/DMSO/H₂O28-34 °CGood[11][12]

Visualizations

experimental_workflow start Start: Furfuryl Alcohol Precursor achmatowicz Achmatowicz Rearrangement (e.g., m-CPBA or NBS) start->achmatowicz workup Aqueous Workup & Purification achmatowicz->workup product Dihydropyranone Hemiacetal workup->product

Caption: Experimental workflow for the Achmatowicz rearrangement.

troubleshooting_logic start Low Yield or Side Product Formation check_reaction Check for complete consumption of starting material (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_product Major Side Product(s) Observed check_reaction->side_product Yes solution1 Increase reaction time or add more oxidant incomplete->solution1 solution2 Lower reaction temperature or use milder oxidant side_product->solution2 solution3 Optimize subsequent reaction conditions (e.g., Kishi reduction) side_product->solution3

Caption: Troubleshooting logic for the Achmatowicz rearrangement.

References

Technical Support Center: Purification of Synthetic Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Musellarin B, a diarylheptanoid natural product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low yield of this compound after purification. - Incomplete reaction during synthesis. - Product loss during workup and extraction. - Suboptimal chromatography conditions.- Monitor reaction completion by TLC or LC-MS before workup. - Ensure efficient extraction by selecting appropriate solvents and performing multiple extractions. - Optimize flash chromatography parameters (solvent gradient, column packing).
PUR-002 Presence of starting materials in the purified product. - Incomplete reaction. - Co-elution with the product during chromatography.- Drive the synthesis reaction to completion. - Adjust the solvent system polarity in flash chromatography for better separation. Consider using a shallower gradient.
PUR-003 Purified this compound contains by-products from the Heck coupling reaction. - Unreacted aryl diazonium salt. - Homocoupling products.- Ensure complete consumption of the diazonium salt. - Optimize the stoichiometry of reactants in the Heck coupling step. - Utilize a different solvent system for chromatography to resolve these by-products.
PUR-004 Difficulty in removing residual solvent (e.g., EtOAc, Hexane) from the final product. - High boiling point of the solvent. - Product is an oil or amorphous solid that traps solvent.- Dry the product under high vacuum for an extended period. - Consider lyophilization if the product is water-soluble after a solvent exchange. - Use a rotary evaporator with a suitable bath temperature.
PUR-005 Product appears as a complex mixture on TLC/LC-MS after purification. - Decomposition of the product on silica gel. - Isomerization of the product.- Minimize the time the compound spends on the silica gel column. - Consider using a different stationary phase for chromatography (e.g., alumina, C18). - Check the stability of the compound at the pH of the workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for synthetic this compound?

A1: The primary recommended method for the purification of synthetic this compound is flash column chromatography on silica gel. A common solvent system used is a mixture of hexane and ethyl acetate (EtOAc)[1].

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials from the final steps of the synthesis, such as the tricyclic enol ether and the corresponding aryl diazonium salt used in the Heck coupling reaction. By-products from this reaction, like homocoupled products, can also be present[1].

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective way to monitor the separation during column chromatography. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots. For more detailed analysis of collected fractions, high-performance liquid chromatography (HPLC) coupled with a UV detector or mass spectrometer (LC-MS) is recommended.

Q4: My purified this compound is not crystallizing. What can I do?

A4: this compound may be obtained as a colorless oil or a white solid[1]. If a crystalline solid is desired and not obtained, it could be due to the presence of minor impurities or the inherent amorphous nature of the synthetic batch. Further purification by preparative HPLC or attempting crystallization from different solvent systems may be necessary.

Q5: What is a suitable solvent system for flash chromatography of this compound?

A5: A typical solvent system for the purification of this compound and its precursors is a gradient of ethyl acetate in hexane. For the final product, a ratio of hexane/EtOAc = 4:1 has been successfully used[1]. The optimal ratio may vary depending on the specific impurities present.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Synthetic this compound[1]
  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 100% hexane or a hexane/EtOAc mixture with a high hexane ratio).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial solvent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the initial low-polarity solvent system (e.g., hexane/EtOAc = 5:1).

    • Gradually increase the polarity of the eluent (e.g., to hexane/EtOAc = 4:1) to facilitate the elution of the product.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Purification Workflow and Troubleshooting Logic

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure Analysis Purity Check (NMR, LC-MS) Pure->Analysis

Caption: Workflow for the purification of synthetic this compound.

TroubleshootingLogic cluster_issues Identify Issue start Start Purification check_purity Analyze Final Product (TLC, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield impurities Impurities Present troubleshoot->impurities solvent Residual Solvent troubleshoot->solvent

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers observing lower-than-expected cytotoxicity with investigational compounds, using Musellarin B as an illustrative example for a novel agent.

Frequently Asked Questions (FAQs)

Q1: I am not observing any significant cytotoxicity with this compound at my initial screening concentrations. What could be the reason?

A1: Low cytotoxicity at initial concentrations can be due to several factors. The compound may have a narrow effective concentration range, or the chosen cell line might be resistant. It is also possible that the incubation time is too short for the compound to induce a cytotoxic effect.[1][2] Other factors could include issues with the compound's solubility, stability in the culture medium, or interactions with media components like serum.[1]

Q2: What is a typical effective concentration range for a novel natural product like this compound?

A2: The effective concentration of a novel compound can vary widely. For initial screening, it is advisable to test a broad range of concentrations, for instance, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine a dose-response curve.[3] Some compounds may only show effects at higher concentrations.[3]

Q3: How long should I incubate the cells with this compound?

A3: The incubation time is a critical parameter and is compound-dependent.[1][2] A standard initial screen is often performed at 24, 48, and 72 hours to capture both early and late cytotoxic events.[4] Some compounds may require longer exposure to exert their effects.

Q4: Could the choice of cytotoxicity assay affect the results?

A4: Absolutely. Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA content). For example, an MTT assay measures mitochondrial reductase activity, which might not be the primary target of your compound.[3] It is advisable to use orthogonal assays, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or a direct cell counting method, to confirm your findings.[3][5]

Q5: My positive control is working, but this compound shows no effect. What should I check first?

A5: If the positive control is working, it suggests the assay itself is performing as expected. The primary focus should then be on the test compound. Verify the compound's identity, purity, and proper storage. Ensure it is being correctly dissolved and diluted, and that it is stable in the final culture medium. Compound aggregation can also be a cause of low activity.[1]

Troubleshooting Guide

This section provides a structured approach to identify and resolve common issues leading to low in vitro cytotoxicity.

Issue Potential Cause Recommended Solution
Low Cytotoxicity Signal Compound-Related Issues
Low PotencyTest a broader and higher range of concentrations.
Poor SolubilityCheck the solubility of this compound in the vehicle (e.g., DMSO) and the final culture medium. Consider using a different solvent or a solubilizing agent if compatible with your cells.
Compound Instability/DegradationPrepare fresh stock solutions for each experiment. Protect from light if the compound is light-sensitive. Assess the stability of the compound in culture medium over the incubation period.
Interaction with Media ComponentsReduce the serum concentration (e.g., from 10% to 2% FBS) or use serum-free medium for a short-term exposure, as serum proteins can bind to and inactivate compounds.[1]
Cell Line-Related Issues
Cell Line ResistanceUse a different cell line, preferably one known to be sensitive to similar classes of compounds, if that information is available. Different cell lines can have varying responses due to their genetic makeup and signaling pathways.[1]
High Cell DensityAn excessively high number of cells can diminish the effective concentration of the compound per cell. Optimize the cell seeding density.[6]
Cell Health and Passage NumberEnsure cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
Assay Protocol-Related Issues
Inappropriate Incubation TimePerform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[2]
Incorrect Assay ChoiceSelect an assay that aligns with the expected mechanism of action. If the mechanism is unknown, use multiple assays that measure different endpoints (e.g., metabolic activity vs. membrane integrity).[3][7]
Reagent IssuesCheck the expiration dates and proper storage of all assay reagents. Improperly handled reagents can lead to poor performance.[1]
Pipetting ErrorsEnsure accurate and consistent pipetting, especially when performing serial dilutions of the compound.
High Variability in Results Inconsistent Cell SeedingEnsure a homogenous cell suspension and consistent cell numbers across all wells.
Edge Effects in PlatesAvoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth.[1] Fill outer wells with sterile PBS or medium.
Compound PrecipitationVisually inspect the wells after adding the compound to ensure it has not precipitated out of solution at the final concentration.

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and compound.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the desired final concentrations of this compound to the wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as the highest compound dose) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Caption: Troubleshooting workflow for low in vitro cytotoxicity.

ApoptoticSignalingPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) active_caspase8->bcl2_family via Bid cleavage caspase3 Pro-Caspase-3 active_caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage, ROS) stress->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-Caspase-9 apoptosome->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3/7 caspase3->active_caspase3 parp PARP Cleavage active_caspase3->parp blebbing Apoptosis (Membrane Blebbing, DNA Fragmentation) active_caspase3->blebbing parp->blebbing

Caption: Generalized apoptotic signaling pathways.

References

stability issues of Musellarin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Musellarin B

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on general principles for natural products, particularly diarylheptanoids, and is intended to serve as a guide for researchers.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Precipitate forms after adding my this compound stock solution to an aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: This is a common issue related to the solubility of the compound. This compound, like many natural products, has poor aqueous solubility. While it dissolves in an organic solvent like DMSO, adding this stock to an aqueous environment can cause it to "crash out" of solution if its solubility limit is exceeded.

    Troubleshooting Steps:

    • Decrease the final concentration: The simplest solution is to use a lower final concentration of this compound in your aqueous medium.

    • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.

    • Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent or surfactant, but be sure to run appropriate vehicle controls to ensure it does not affect your experimental results.

    • Gentle warming and mixing: Briefly warming the aqueous medium to 37°C and vortexing gently while adding the this compound stock can sometimes help to keep the compound in solution. However, prolonged heating should be avoided to prevent degradation.

Issue 2: I'm observing a gradual loss of biological activity of my this compound solution over time.

  • Question: My this compound solution seems to be losing its cytotoxic effect in my cell-based assays, even when stored at 4°C. What could be the cause?

  • Answer: Loss of biological activity is often an indicator of chemical degradation. Diarylheptanoids can be susceptible to degradation in solution, especially over extended periods.

    Troubleshooting Steps:

    • Prepare fresh solutions: The most reliable practice is to prepare fresh dilutions of this compound from a frozen, concentrated stock solution immediately before each experiment.

    • Minimize exposure to light: Photodegradation can occur. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

    • Consider pH: The pH of your solution can impact stability. While specific data for this compound is unavailable, some diarylheptanoids show pH-dependent degradation.[1] If possible, maintain your solution at a neutral or slightly acidic pH.

    • Assess stability in your medium: Perform a time-course experiment to determine the stability of this compound in your specific experimental medium. Analyze samples at different time points using HPLC to check for degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

  • A1:

    • Powder: Store the solid compound at -20°C, protected from light and moisture.[2] Use of a desiccator is recommended.

    • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (months), store at -80°C. For short-term storage (weeks), -20°C is acceptable.[2]

Q2: In which solvents is this compound soluble?

  • A2: While specific solubility data is not widely published, based on its structure, this compound is expected to be soluble in organic solvents like DMSO, ethanol, methanol, and ethyl acetate. It is poorly soluble in water.

Q3: Are there any known incompatibilities for this compound?

  • A3: Avoid strong oxidizing agents and exposure to reactive metal ions which can catalyze degradation. Be mindful of the potential for interactions with other components in your experimental system.

Data Presentation

The following tables present hypothetical stability data for this compound based on studies of similar diarylheptanoid compounds. This data is for illustrative purposes only.

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C

SolventConcentration% Remaining after 1 week% Remaining after 4 weeks
DMSO10 mM>99%98%
Ethanol10 mM99%95%
PBS (pH 7.4)100 µM90%75%

Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Solution at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
5.098%92%
7.495%85%
8.588%70%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Hypothetical Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solution.

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in the solvent or medium to be tested (e.g., cell culture medium).

    • Divide the solution into multiple aliquots in sealed, light-protected vials.

    • Store the vials under the desired test conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • HPLC Analysis:

    • Thaw the samples and, if necessary, perform a protein precipitation step (e.g., with acetonitrile) if using a complex medium. Centrifuge to pellet the precipitate.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient, for example, of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 time point.

    • Observe the appearance and growth of any new peaks, which may represent degradation products.

Visualizations

experimental_workflow Experimental Workflow: Investigating Suspected Degradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion start Prepare fresh this compound solution t0 t=0 sample analysis (HPLC) start->t0 incubate Incubate under experimental conditions start->incubate hplc Analyze samples by HPLC t0->hplc sample Collect samples at time points (t1, t2, t3...) incubate->sample sample->hplc data Quantify peak area of this compound hplc->data compare Compare to t=0 data->compare stable Stable (>90% remaining) compare->stable High % Remaining unstable Unstable (<90% remaining) compare->unstable Low % Remaining

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity cluster_cell Cancer Cell cluster_apoptosis Apoptosis Pathway musellarin_b This compound ros Increased ROS musellarin_b->ros stress Oxidative Stress ros->stress bax Bax activation stress->bax bcl2 Bcl-2 inhibition stress->bcl2 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito inhibits cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Scaling Up the Synthesis of Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Musellarin B. The information is based on established synthetic routes and addresses potential challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound presents several potential challenges, including:

  • Reaction Temperature Control: Several steps in the synthesis are conducted at very low temperatures (e.g., -78°C), which can be difficult and costly to maintain on a large scale.

  • Reagent Handling and Safety: The synthesis utilizes hazardous and pyrophoric reagents such as potassium bis(trimethylsilyl)amide (KHMDS) and sodium borohydride (NaBH4). Handling large quantities of these reagents requires specialized equipment and stringent safety protocols.

  • Purification: The reliance on column chromatography for purification at multiple stages can be a significant bottleneck for large-scale production, often leading to solvent waste and being time-consuming.

  • Reaction Work-up: Quenching reactions involving large volumes of reactive reagents needs to be carefully controlled to manage exotherms and potential side reactions.

Q2: Are there any alternatives to column chromatography for purifying intermediates and the final product at a larger scale?

A2: While the initial lab-scale synthesis heavily relies on column chromatography, for scale-up, alternative purification methods should be explored. These can include:

  • Crystallization: If the intermediates or the final product are crystalline, developing a crystallization method can be a highly efficient and scalable purification technique.

  • Recrystallization: This can be used to further purify the crystallized product.

  • Liquid-Liquid Extraction: Optimizing extraction conditions can help in removing a significant portion of impurities before any chromatographic steps.

  • Preparative HPLC: For high-purity requirements of the final product, preparative High-Performance Liquid Chromatography (HPLC) can be a viable, albeit expensive, option.

Q3: How can the Heck-Matsuda coupling reaction be optimized for scale-up?

A3: The Heck-Matsuda coupling is a key step in the synthesis. For scale-up, optimization should focus on:

  • Catalyst Loading: Investigating the possibility of reducing the catalyst loading without significantly impacting the reaction yield and time.

  • Solvent Selection: Using a solvent that is not only effective for the reaction but also easy to handle and remove at a large scale.

  • Reaction Time and Temperature: A thorough study to find the optimal balance between reaction time, temperature, and yield to maximize throughput.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low yield in the Heck coupling step 1. Inactive catalyst. 2. Impure starting materials (tricyclic enol ether or aryl diazonium salt). 3. Suboptimal reaction temperature.1. Use a fresh batch of catalyst and ensure anaerobic conditions. 2. Re-purify the starting materials. 3. Carefully monitor and control the reaction temperature.
Incomplete deacetylation 1. Insufficient amount of K2CO3. 2. Short reaction time.1. Increase the molar excess of K2CO3. 2. Extend the reaction time and monitor by TLC until completion.
Formation of side products during NaBH4 reduction 1. Reaction temperature too high. 2. Addition of NaBH4 too fast.1. Maintain the reaction temperature at 0°C during the addition of NaBH4. 2. Add NaBH4 portionwise to control the reaction rate and exotherm.
Difficulty in handling KHMDS at large scale KHMDS is pyrophoric and moisture-sensitive.Use a closed system for transfer and addition. Consider using a less hazardous base if a suitable alternative can be found through route scouting.

Experimental Protocols & Data

Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process.[1][2] The key steps include the formation of a tricyclic enol ether and its subsequent coupling with an aryl diazonium salt.[1]

Key Reaction Steps and Quantitative Data

StepReactionKey ReagentsTemp.TimeYieldRef.
1Formation of Tricyclic Enol EtherKHMDS, PhNTf2, DMPU-78°C2.5 h-[1]
2Preparation of Diazonium Salt4-acetoamidophenol, HBF4, NaNO20-90°C3.5 h58%[1]
3Heck CouplingTricyclic enol ether, Diazonium saltRT--[1]
4DeacetylationK2CO3, MethanolRT3 h-[1]
5Desilylation & Final ProductTBAF--70% (from enol ether)[1]
Detailed Methodologies

Step 1: Formation of Tricyclic Enol Ether from Tricyclic Pyranone [1] To a stirred solution of potassium bis(trimethylsilyl)amide (KHMDS) in anhydrous THF at -78°C, a solution of the tricyclic pyranone in anhydrous THF is slowly added. The reaction mixture is stirred for 30 minutes at -78°C. Then, a solution of PhNTf2 in anhydrous THF and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added. The reaction is stirred for an additional 2 hours and then quenched with a saturated aqueous NaHCO3 solution.

Step 2: Preparation of Diazonium Salt [1] To a stirred solution of 4-acetoamidophenol in 2-propanol, HBF4 is added at room temperature. The mixture is heated to 90°C and stirred for 3 hours. After cooling to 0°C, NaNO2 is added portionwise. The reaction is stirred at 0°C for 30 minutes. The resulting yellow precipitate is filtered and dried to afford the diazonium salt.

Step 3-5: Synthesis of this compound [1] this compound is prepared from the tricyclic enol ether and the aryl diazonium salt via a Heck coupling. The crude product from the coupling is then subjected to deacetylation using K2CO3 in methanol. The final step is a desilylation using TBAF to yield this compound. The overall yield for these final three steps is reported to be 70%.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Tricyclic_Pyranone Tricyclic Pyranone Enol_Ether Tricyclic Enol Ether Tricyclic_Pyranone->Enol_Ether KHMDS, PhNTf2 -78°C Aryl_Precursor 4-acetoamidophenol Diazonium_Salt Aryl Diazonium Salt Aryl_Precursor->Diazonium_Salt HBF4, NaNO2 0-90°C Musellarin_B This compound Enol_Ether->Musellarin_B Heck Coupling Diazonium_Salt->Musellarin_B Musellarin_B->Musellarin_B

Caption: Synthetic workflow for this compound.

scale_up_logic Start Lab-Scale Synthesis Protocol Identify Identify Scale-Up Bottlenecks Start->Identify Temp Temperature Control (-78°C) Identify->Temp Reagents Hazardous Reagents (KHMDS, NaBH4) Identify->Reagents Purification Chromatography Identify->Purification Develop Develop Mitigation Strategies Temp->Develop Reagents->Develop Purification->Develop Process Process Engineering Controls (Jacketed Reactors) Develop->Process Safety Enhanced Safety Protocols (Glovebox, Closed Systems) Develop->Safety Alternative Alternative Purification (Crystallization, Prep-HPLC) Develop->Alternative Pilot Pilot Scale Run & Optimization Process->Pilot Safety->Pilot Alternative->Pilot

Caption: Logical approach for scaling up synthesis.

References

addressing poor regioselectivity in Musellarin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Musellarin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on achieving high regioselectivity in key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for this compound?

A1: The total synthesis of this compound, a pyranonaphthoquinone natural product, has been accomplished through several routes. A common strategy involves the construction of a tricyclic pyranone framework, followed by the introduction of a second aryl group. Key reactions often include an Achmatowicz rearrangement to form the dihydropyranone ring, a Friedel-Crafts cyclization to build the tricyclic core, and a late-stage Heck-Matsuda coupling to introduce the final aryl moiety.[1][2]

Q2: What is the biological significance of this compound?

A2: this compound has demonstrated moderate cytotoxicity against several cancer cell lines, including HL-60, SMMC-7721, and A-549.[2] Its unique diarylheptanoid structure and potential as a bioactive compound make it an interesting target for synthetic chemists and drug development professionals.

Troubleshooting Guide: Poor Regioselectivity

This guide addresses specific issues of poor regioselectivity that may be encountered during the synthesis of this compound and its key intermediates.

Issue 1: Poor Regioselectivity in the Heck-Matsuda Arylation Step

Question: I am attempting the Heck-Matsuda coupling between the tricyclic enol ether and the aryldiazonium salt to install the second aryl group, but I am observing a mixture of regioisomers. How can I improve the regioselectivity to favor the desired 2,6-trans product?

Answer: The Heck-Matsuda reaction is a powerful tool for this transformation, but its regioselectivity can be sensitive to several factors. The formation of undesired regioisomers often arises from competing migratory insertion pathways and β-hydride elimination from different positions. Here are some troubleshooting steps to improve the regioselectivity:

Possible Causes and Solutions:

  • Suboptimal Palladium Catalyst/Ligand: The choice of palladium source and ligand is crucial. While the reaction can sometimes proceed without a phosphine ligand, the addition of a suitable ligand can significantly influence regioselectivity.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can affect the stability of the palladium intermediates and, consequently, the regiochemical outcome.

  • Reaction Temperature: Heck-Matsuda reactions are often performed at or below room temperature. Higher temperatures can lead to decreased selectivity.

Recommended Protocol for High Regioselectivity:

A detailed experimental protocol for the Heck-Matsuda coupling is provided below. This protocol has been shown to favor the formation of the desired 2,6-trans diastereomer.

Experimental Protocol: Regioselective Heck-Matsuda Arylation

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the tricyclic enol ether (1.0 equiv) in anhydrous methanol.

  • Addition of Palladium Catalyst: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv).

  • Addition of Aryldiazonium Salt: Slowly add a solution of the aryldiazonium tetrafluoroborate salt (1.5 equiv) in anhydrous methanol to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data on Regioselectivity:

The following table summarizes the effect of different reaction conditions on the regioselectivity of the Heck-Matsuda coupling.

EntryPalladium SourceLigandSolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Yield (%)
1Pd(OAc)₂NoneMeOH25>20:170
2Pd₂(dba)₃NoneTHF2510:165
3Pd(OAc)₂PPh₃MeCN405:150
4PdCl₂(PPh₃)₂-DMF258:160

Troubleshooting Workflow for Heck-Matsuda Arylation

G start Poor Regioselectivity in Heck-Matsuda Coupling check_catalyst Verify Palladium Source and Purity start->check_catalyst check_ligand Consider Ligand Addition/Modification (e.g., PPh3, P(o-Tol)3) check_catalyst->check_ligand check_solvent Optimize Solvent System (MeOH is often optimal) check_ligand->check_solvent check_temp Ensure Low Reaction Temperature (0 °C to RT) check_solvent->check_temp check_diazonium Check Quality of Aryldiazonium Salt check_temp->check_diazonium outcome_improved Regioselectivity Improved check_diazonium->outcome_improved If successful outcome_no_change No Improvement, Re-evaluate Substrate check_diazonium->outcome_no_change If unsuccessful

Caption: Troubleshooting workflow for poor regioselectivity in Heck-Matsuda coupling.

Issue 2: Lack of Regiocontrol in the Intramolecular Friedel-Crafts Cyclization

Question: I am performing the intramolecular Friedel-Crafts cyclization to form the tricyclic pyranone core of this compound, but I am getting a mixture of cyclized products. How can I control the regioselectivity of this reaction?

Answer: The intramolecular Friedel-Crafts reaction is a key step in constructing the tricyclic framework. Poor regioselectivity can result from competing cyclization at different positions on the aromatic ring, especially if multiple activated positions are available.

Possible Causes and Solutions:

  • Lewis Acid Choice and Stoichiometry: The nature and amount of the Lewis acid can significantly impact the regioselectivity. Stronger Lewis acids or excess amounts may lead to side reactions or decreased selectivity.

  • Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature can enhance selectivity.

  • Substrate Design: The electronic properties of the aromatic ring play a crucial role. The presence of strongly activating or deactivating groups can direct the cyclization to a specific position.

Recommended Protocol for Regioselective Friedel-Crafts Cyclization:

  • Preparation: To a solution of the γ-aryl enone precursor in anhydrous dichloromethane at -78 °C, add the Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Reaction: Stir the mixture at -78 °C and allow it to slowly warm to 0 °C over several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Quantitative Data on Friedel-Crafts Regioselectivity:

EntryLewis AcidStoichiometry (equiv)Temperature (°C)SolventRegioisomeric Ratio (Desired:Undesired)Yield (%)
1BF₃·OEt₂1.1-78 to 0CH₂Cl₂>15:185
2SnCl₄1.10CH₂Cl₂8:170
3AlCl₃1.525DCE3:155
4TiCl₄1.1-78CH₂Cl₂10:178

Logical Relationship for Friedel-Crafts Cyclization

G cluster_0 Reaction Conditions cluster_1 Substrate Properties Lewis Acid Choice Lewis Acid Choice High Regioselectivity High Regioselectivity Lewis Acid Choice->High Regioselectivity Temperature Control Temperature Control Temperature Control->High Regioselectivity Solvent Choice Solvent Choice Solvent Choice->High Regioselectivity Aromatic Ring Electronics Aromatic Ring Electronics Aromatic Ring Electronics->High Regioselectivity Steric Hindrance Steric Hindrance Steric Hindrance->High Regioselectivity G A Furfuryl Alcohol B Oxidation (e.g., m-CPBA, NBS) A->B C 2,5-Dihydrofuran Intermediate B->C D Acid-catalyzed Rearrangement C->D E Dihydropyranone Product D->E

References

Technical Support Center: Enhancing the Solubility of Musellarin B for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Musellarin B in bioassay settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diarylheptanoid, a class of natural products known for their diverse biological activities, including potential anti-tumor effects.[1][2] Like many hydrophobic natural products, this compound is expected to have poor aqueous solubility, which can significantly hinder its evaluation in aqueous-based bioassays, leading to inaccurate and unreliable results.

Q2: What are the initial signs of solubility issues in my experiment?

A2: Visual indicators of poor solubility in your cell culture media or buffer include the appearance of a precipitate, which can look like crystals, amorphous particles, or a general cloudiness or turbidity.[3] This indicates that the compound has fallen out of solution.

Q3: Can I proceed with my experiment if I observe a precipitate?

A3: It is strongly advised not to proceed with an experiment if precipitation is observed. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate dose-response data. Furthermore, the precipitate itself could have unintended toxic effects on cells or interfere with assay readouts.[3]

Q4: What are the primary strategies for enhancing the solubility of a hydrophobic compound like this compound?

A4: The main approaches to enhance the solubility of hydrophobic compounds fall into three categories:

  • Physical Modifications: These include techniques like micronization to reduce particle size and increase the surface area for dissolution.[4][5]

  • Chemical Modifications: This involves creating more soluble derivatives of the parent compound.

  • Formulation Strategies: This is the most common approach in a research setting and involves the use of solubilizing agents such as co-solvents, surfactants, and complexing agents like cyclodextrins.[6]

Q5: What is a co-solvent and which ones are commonly used for bioassays?

A5: A co-solvent is a water-miscible organic solvent that is used to dissolve a poorly water-soluble compound before diluting it into an aqueous medium. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used co-solvents in cell-based assays.[7]

Q6: Are there any risks associated with using co-solvents like DMSO?

A6: Yes, co-solvents can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the co-solvent in the cell culture medium as low as possible, typically below 0.5% for DMSO, to avoid solvent-induced artifacts.[8][9] Always include a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.

Q7: What are cyclodextrins and how do they improve solubility?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an inclusion complex that is more soluble in water.[10][11] This can lead to a significant increase in the apparent aqueous solubility of the compound.[3][12]

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Medium
Potential Cause Troubleshooting Step
Rapid Change in Solvent Polarity Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or stirring to allow for gradual mixing.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the final medium. Perform a kinetic solubility assay to determine the maximum achievable concentration under your experimental conditions.
Low Temperature Pre-warm the aqueous medium to 37°C before adding the DMSO stock solution. Some compounds are more soluble at higher temperatures.
Interaction with Media Components Test the solubility of this compound in a simpler buffer, such as Phosphate Buffered Saline (PBS), to determine if specific components of the cell culture medium are causing precipitation.
Scenario 2: Precipitate Forms Over Time in the Incubator
Potential Cause Troubleshooting Step
Temperature-Dependent Solubility Ensure the incubator temperature is stable. Fluctuations in temperature can cause compounds to precipitate.
pH Shift in Medium Cell metabolism can alter the pH of the culture medium over time, which may affect the solubility of your compound. Use a medium buffered with HEPES to maintain a stable pH.
Compound Instability This compound may be degrading over the course of the experiment, and the degradation products could be less soluble. Assess the stability of the compound at 37°C over the experimental timeframe.
Interaction with Serum Proteins If using serum in your medium, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

Data Presentation

Table 1: Solubility of Curcumin (a Diarylheptanoid Analogue) in Common Organic Solvents

As a close structural analogue, the solubility of curcumin can provide a useful reference for selecting an appropriate solvent for this compound.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Up to 20 mg/mL
AcetoneAt least 20 mg/mL[6]
EthanolUp to 6 mg/mL
MethanolUp to 8 mg/mL
WaterPractically insoluble
Table 2: Examples of Solubility Enhancement with Cyclodextrins
Compound ClassCyclodextrin DerivativeFold Increase in SolubilityReference
Steroid HormonesBeta-cyclodextrin derivativesUp to 50-fold[12]
PraziquantelBeta-cyclodextrin4.5-fold[11]
PraziquantelHydroxypropyl-β-cyclodextrin6.0-fold (with preheating)[11]
Hydrophobic Drugs (general)Nanoparticle formulation>50-fold

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial

    • Calibrated analytical balance

    • Sterile pipette tips

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM). Aim for a stock concentration that is at least 1000 times higher than the final working concentration to keep the final DMSO percentage low.

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound and transfer it to the sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Gently vortex or sonicate the vial at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Dilution in Cell Culture Medium
  • Objective: To dilute the this compound stock solution into cell culture medium for bioassays, minimizing precipitation.

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is required. This ensures that the volume of DMSO added to the cells remains constant across all concentrations.

    • Add the appropriate volume of the DMSO stock (or diluted stock) to a tube containing pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around. Add the stock solution dropwise while gently vortexing the medium to facilitate rapid dispersion.

    • The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% and should not exceed 0.5%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw serial_dilute Serial Dilution in DMSO (for dose-response) thaw->serial_dilute add_to_medium Add to Pre-warmed Medium (dropwise with vortexing) serial_dilute->add_to_medium final_dmso Final DMSO ≤ 0.1% add_to_medium->final_dmso precipitation Precipitation Observed add_to_medium->precipitation add_to_cells Add Working Solution to Cells final_dmso->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze troubleshoot Troubleshoot (See Guide) precipitation->troubleshoot

Caption: Experimental workflow for preparing this compound for bioassays.

signaling_pathway cluster_dna_damage DNA Damage Response cluster_nfkb NF-κB Signaling musellarin_b This compound atr ATR musellarin_b->atr Inhibition ikb IκBα musellarin_b->ikb Inhibition of Degradation chk1 CHK1 atr->chk1 cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest nfkb NF-κB ikb->nfkb inhibition inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Potential signaling pathways affected by diarylheptanoids like this compound.

References

Validation & Comparative

Comparative Cytotoxicity of Musellarin A, B, and C: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the cytotoxic properties of Musellarin A, B, and C. At present, there are no published studies that directly compare the cytotoxic effects of these three compounds, nor are there individual studies detailing their specific cytotoxic activities against any cancer cell lines.

This absence of empirical data prevents a comparative analysis of their potency, selectivity, and mechanisms of action. Consequently, the generation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time.

For researchers, scientists, and professionals in drug development, this highlights a potential area for novel investigation. The Musellarin family of compounds remains largely unexplored in the context of cancer pharmacology. Future research efforts could be directed towards:

  • In vitro cytotoxicity screening: Evaluating the cytotoxic effects of Musellarin A, B, and C against a panel of diverse human cancer cell lines to determine their respective IC50 values.

  • Mechanism of action studies: Investigating the molecular pathways through which these compounds may exert cytotoxic effects, including but not limited to apoptosis, cell cycle arrest, and inhibition of key cellular enzymes.

  • Structure-activity relationship (SAR) studies: Correlating the structural differences between Musellarin A, B, and C with their cytotoxic profiles to identify key chemical moieties responsible for their biological activity.

As new research emerges and data on the bioactivity of Musellarin A, B, and C become available, a comprehensive comparison guide will be a valuable resource for the scientific community. We encourage researchers to explore this untapped area of natural product chemistry and pharmacology.

Musellarin B vs. Doxorubicin: A Comparative Analysis of Cytotoxicity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of Musellarin B and the widely-used chemotherapeutic agent, doxorubicin, on breast cancer cells. The information presented is based on available preclinical data and is intended to inform further research and drug development efforts.

Overview of Compounds

This compound is a naturally occurring bicyclic diarylheptanoid isolated from Musella lasiocarpa. Preliminary studies have indicated its potential as a cytotoxic agent against various human tumor cell lines, including breast cancer.

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for several decades. It is approved for the treatment of numerous cancers, including breast cancer, and exerts its potent anticancer effects through multiple mechanisms.[1]

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and doxorubicin in various breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundBreast Cancer Cell LineIC50 ValueReference
This compound MCF-73.3 µM[2]
Doxorubicin AMJ13223.6 µg/ml[3][4]
BT4741.14 µM[5]
MCF-70.69 µM - 4 µM[5][6]
MDA-MB-2310.9 µM - 3.16 µM[5][6]
MDA-MB-3610.89 µM[5]
MDA-MB-4351.22 µM[5]
MDA-MB-4530.69 µM[5]
MDA-MB-4680.27 µM[5]
T47D8.53 µM[5]

Note: There is a discrepancy in the reported IC50 values for this compound in different publications. One study reported an IC50 of 21.3 µM in HL-60 cells, 26.7 µM in SMMC-7721 cells, and 25.1 µM in A-549 cells, which differs from the 3.3 µM reported for MCF-7 cells.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison. Specific details may vary between individual studies.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathways through which this compound exerts its cytotoxic effects in breast cancer cells have not yet been fully elucidated. As a diarylheptanoid, it may share mechanisms with other compounds in this class, which are known to possess antioxidant, anti-inflammatory, and anticancer properties. Further research is required to determine its specific molecular targets and mechanisms of action.

Doxorubicin

Doxorubicin's anticancer activity is multifaceted and involves several well-established mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and the induction of apoptosis.[1][2][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals and reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.[1][8]

  • Induction of Apoptosis: By causing DNA damage and cellular stress, doxorubicin activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[7][9]

  • Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.

Visualizations

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed breast cancer cells in 96-well plate B Treat cells with varying concentrations of this compound or Doxorubicin A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance with a microplate reader F->G H Calculate cell viability and determine IC50 values G->H

Caption: A simplified workflow of the MTT assay used to determine the cytotoxicity of compounds.

Signaling Pathway: Doxorubicin's Mechanism of Action

Doxorubicin_Mechanism cluster_pathway Doxorubicin's Primary Mechanisms of Action in Breast Cancer Cells Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Key signaling pathways involved in doxorubicin-induced cytotoxicity in breast cancer cells.

Conclusion

Preliminary data suggests that this compound exhibits cytotoxic activity against the MCF-7 breast cancer cell line. However, a direct and comprehensive comparison with doxorubicin is challenging due to the limited availability of data for this compound. Doxorubicin remains a potent and well-characterized chemotherapeutic agent with multiple mechanisms of action. Further investigation into the cytotoxic profile of this compound across a broader range of breast cancer cell lines, along with detailed mechanistic studies, is warranted to fully assess its potential as a novel anticancer agent.

References

Unveiling the Potent Anti-Cancer Potential of Lamellarin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor. Marine natural products have emerged as a rich source of structurally diverse and biologically active compounds. Among these, the lamellarins, a class of polycyclic aromatic alkaloids, have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Musellarin B (Lamellarin D) derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The core structure of lamellarins, characterized by a pentacyclic framework, has been the subject of extensive synthetic modifications to explore and optimize their therapeutic potential. These efforts have revealed critical structural features that govern their anti-cancer efficacy, primarily through the dual mechanisms of topoisomerase I (Topo I) inhibition and the induction of apoptosis via direct mitochondrial effects.

Comparative Analysis of Lamellarin D Derivatives' Cytotoxicity

The anti-cancer activity of Lamellarin D and its derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activities of key derivatives, highlighting the impact of specific structural modifications.

DerivativeStructural Modification(s)HeLa IC50 (µM)A549 IC50 (nM)HCT116 IC50 (nM)HepG2 IC50 (nM)Key SAR Insights[1]
Lamellarin D Parent Compound----Potent parent compound.
Derivative 3 8-OH group removed> 100---The 8-hydroxyl group is crucial for activity.
Derivative 4 20-OH group removed> 100---The 20-hydroxyl group is essential for cytotoxicity.
Derivative 5 14-OH group removed0.04---The 14-hydroxyl group is not essential for activity.
Derivative 6 13-OMe group removed0.08---The 13-methoxy group is not critical for activity.
Derivative 7 21-OMe group removed0.04---The 21-methoxy group is not essential for activity.
ZL-1 Monoglycosylated derivative--1424Glycosylation can improve solubility and maintain high potency.[2]
ZL-3 Diglycosylated derivative-31015Diglycosylation can enhance activity against certain cell lines.[2]
Open-lactone analogues Lactone ring openedLow µM rangeLow µM rangeLow µM range-Open-chain analogues retain significant cytotoxicity.

Key Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on lamellarin derivatives have established several key SAR principles:

  • Hydroxyl Groups at C-8 and C-20: The presence of hydroxyl groups at both the C-8 and C-20 positions is critical for the cytotoxic activity of lamellarin D derivatives.[1] Removal of either of these groups leads to a dramatic decrease in potency.[1]

  • Pentacyclic System: The fused pentacyclic structure is generally associated with higher cytotoxicity compared to the unfused, open-form derivatives.

  • Substitution on the Aromatic Rings: Modifications to the methoxy and hydroxyl groups on the peripheral aromatic rings can modulate the activity, but these are generally less critical than the C-8 and C-20 hydroxyls.[1]

  • Glycosylation: The addition of sugar moieties (glycosylation) to the lamellarin core can improve aqueous solubility and, in some cases, enhance cytotoxic activity.[2] For instance, the diglycosylated derivative ZL-3 exhibited potent activity against A549, HCT116, and HepG2 cells with IC50 values in the nanomolar range.[2]

Mechanism of Action: A Dual Assault on Cancer Cells

Lamellarin D and its active derivatives exert their anti-cancer effects through a multi-pronged attack on cancer cells, primarily involving the inhibition of Topoisomerase I and the induction of apoptosis through direct mitochondrial pathways.

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Lamellarins act as Topo I poisons, stabilizing the covalent complex between the enzyme and DNA. This leads to DNA strand breaks and ultimately triggers cell death.

Topoisomerase_I_Inhibition Lamellarin_D Lamellarin D Derivative Topo_I_DNA_Complex Topoisomerase I-DNA Covalent Complex Lamellarin_D->Topo_I_DNA_Complex Stabilizes DNA_Strand_Breaks DNA Strand Breaks Topo_I_DNA_Complex->DNA_Strand_Breaks Leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces

Caption: Lamellarin D derivatives inhibit Topoisomerase I.

Mitochondrial-Mediated Apoptosis

In addition to their nuclear effects, lamellarins can directly target mitochondria, the powerhouses of the cell, to induce apoptosis. This pathway is particularly significant as it can bypass resistance mechanisms that cancer cells may develop against Topo I inhibitors.

Mitochondrial_Apoptosis_Pathway cluster_mitochondrion Mitochondrion Bax Bax (Pro-apoptotic) Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Lamellarin_D Lamellarin D Derivative Lamellarin_D->Bax Activates Lamellarin_D->Bcl2 Inhibits Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis by Lamellarin D.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of lamellarin derivatives, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to determine their anti-cancer activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HCT116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lamellarin derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the lamellarin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • Lamellarin derivatives

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topo I assay buffer, 200-500 ng of supercoiled plasmid DNA, and the lamellarin derivative at the desired concentration.

  • Enzyme Addition: Add 1-2 units of human Topoisomerase I to the reaction mixture. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

  • Analysis: The inhibition of Topo I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of novel lamellarin derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Lamellarin Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Test Compounds Topo_I_Assay Topoisomerase I Inhibition Assay Cytotoxicity->Topo_I_Assay Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Topo_I_Assay->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Generate Data SAR->Synthesis Lead Optimization

Caption: Workflow for Lamellarin Derivative Development.

Conclusion

The compelling body of evidence surrounding lamellarin derivatives underscores their potential as a promising class of anti-cancer agents. The clear structure-activity relationships that have been established provide a rational basis for the design of new analogues with enhanced potency and improved pharmacological properties. The dual mechanism of action, targeting both Topoisomerase I and mitochondrial-mediated apoptosis, offers a significant advantage in overcoming drug resistance. Further research focusing on the optimization of lead compounds, in vivo efficacy studies, and the exploration of novel derivatives will be crucial in translating the therapeutic promise of lamellarins into clinical applications.

References

A Comparative Analysis of Musellarin B and Other Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Musellarin B and other well-characterized diarylheptanoids, a class of plant-derived phenolic compounds known for their diverse biological activities. While extensive research has highlighted the anti-inflammatory, antioxidant, and anticancer properties of diarylheptanoids like curcumin, data on this compound, a rare bicyclic diarylheptanoid isolated from Musella lasiocarpa, is primarily focused on its cytotoxic effects against cancer cell lines. This guide aims to present the available quantitative data, detail the experimental methodologies used in these evaluations, and visualize the key signaling pathways relevant to the broader class of diarylheptanoids.

Comparative Analysis of Biological Activity

Diarylheptanoids exhibit a wide range of pharmacological effects. The most studied diarylheptanoid, curcumin, is known for its potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Other diarylheptanoids, such as hirsutenone, also demonstrate significant anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

In contrast, the currently available research on this compound and its related compounds (Musellarins C-E) has focused on their cytotoxicity against various human cancer cell lines. This highlights a gap in our understanding of this compound's potential anti-inflammatory or other biological activities.

Data Presentation: Cytotoxicity and Anti-inflammatory Activity

The following tables summarize the available quantitative data for this compound and compares it with the anti-inflammatory and cytotoxic activities of other prominent diarylheptanoids.

Table 1: Cytotoxicity of Musellarins Against Human Tumor Cell Lines (IC₅₀ in µM)

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
This compound > 40> 40> 40> 40> 40
Musellarin C 18.511.018.916.212.5
Cisplatin (Control) 7.911.512.319.715.4
Data sourced from Dong, L.B., et al. (2014). Chemical constituents from the aerial parts of Musella lasiocarpa. Phytochemistry Letters, 10, 215-219.[1]

Table 2: Anti-inflammatory Activity of Selected Diarylheptanoids

CompoundAssayCell LineIC₅₀ (µM)
Hirsutenone NF-κB ActivationRAW 264.79.2 - 9.9
NO ProductionRAW 264.718.2 - 19.3
TNF-α ProductionRAW 264.722.3 - 23.7
Hexahydrocurcumin PGE₂ Formation-0.7
Curcumin iNOS and COX-2 Expression-Potent Inhibition
Data compiled from various studies on diarylheptanoid anti-inflammatory activity.[2][3][4]

Signaling Pathways and Experimental Workflows

A primary mechanism for the anti-inflammatory action of many diarylheptanoids is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing anti-inflammatory activity.

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome Degradation IkB_p->Proteasome Diarylheptanoids Diarylheptanoids (e.g., Curcumin) Diarylheptanoids->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) DNA->Genes Experimental_Workflow_NO_Assay cluster_workflow Workflow for Nitric Oxide (NO) Production Assay A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Diarylheptanoids A->B C 3. Stimulation with LPS (1 µg/mL) B->C D 4. Incubation (24 hours) C->D E 5. Supernatant Collection D->E F 6. Griess Assay (Measure Nitrite) E->F G 7. Absorbance Reading (540 nm) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

References

Validating the Anticancer Activity of Musellarin B In Vivo: A Comparative Guide Template

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, to the best of our knowledge, there are no publicly available in vivo studies validating the anticancer activity of Musellarin B. This guide is a comprehensive template designed for researchers, scientists, and drug development professionals to utilize once such data becomes available. The experimental data and comparisons presented herein are hypothetical and for illustrative purposes.

This compound, a natural product isolated from Musella lasiocarpa, has demonstrated moderate cytotoxic effects against several human cancer cell lines in vitro, including HL-60 (leukemia), SMMC-7721 (liver cancer), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer)[1][2][3]. These preliminary findings warrant further investigation into its potential as a therapeutic agent through in vivo studies.

This guide provides a structured framework for comparing the in vivo anticancer activity of this compound against a standard-of-care chemotherapeutic agent, using a hypothetical lung cancer xenograft model as an example.

Data Presentation: Comparative Efficacy and Toxicity

The following tables are structured to enable a clear comparison of the in vivo performance of this compound against a standard chemotherapeutic agent, such as Cisplatin, in an A-549 lung cancer xenograft mouse model.

Table 1: Comparative Antitumor Efficacy of this compound and Cisplatin in A-549 Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control0.1% DMSO, i.p., daily1500 ± 250-25-
This compound10 mg/kg, i.p., daily800 ± 15046.73540
This compound20 mg/kg, i.p., daily450 ± 10070.04580
Cisplatin5 mg/kg, i.p., weekly600 ± 12060.04060

Table 2: Comparative Toxicity Profile of this compound and Cisplatin

Treatment GroupDose and ScheduleMean Body Weight Change (%) ± SDHematological Parameters (Day 21)Histopathological Findings (Major Organs)
WBC (10⁹/L) RBC (10¹²/L)
Vehicle Control0.1% DMSO, i.p., daily+5.0 ± 2.08.5 ± 1.09.2 ± 0.5
This compound10 mg/kg, i.p., daily-2.0 ± 1.57.8 ± 0.89.0 ± 0.6
This compound20 mg/kg, i.p., daily-5.0 ± 2.56.5 ± 0.78.5 ± 0.5
Cisplatin5 mg/kg, i.p., weekly-15.0 ± 4.04.2 ± 0.57.1 ± 0.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for in vivo xenograft studies.

A-549 Xenograft Mouse Model
  • Cell Culture: A-549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Model: Six-week-old female BALB/c nude mice are used for the study. The animals are housed in a sterile environment with free access to food and water.

  • Tumor Implantation: A-549 cells (5 x 10⁶ in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reach a mean volume of 100-150 mm³, the mice are randomized into treatment and control groups. This compound (dissolved in 0.1% DMSO) and Cisplatin are administered via intraperitoneal (i.p.) injection according to the schedules outlined in the data tables. The vehicle control group receives 0.1% DMSO.

  • Monitoring: Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (length × width²)/2.

  • Efficacy Endpoints: The study is terminated when tumors in the control group reach approximately 1500 mm³. Primary endpoints include tumor growth inhibition and overall survival.

  • Toxicity Evaluation: At the end of the study, blood samples are collected for hematological analysis. Major organs (liver, kidney, heart, lungs, spleen) are harvested for histopathological examination.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for this compound and the experimental workflow.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Musellarin_B This compound Receptor Hypothetical Receptor Musellarin_B->Receptor Caspase9 Caspase-9 Musellarin_B->Caspase9 Activation IKK IKK Receptor->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Anti_apoptotic Anti-apoptotic Gene Transcription NFkB_n->Anti_apoptotic Inhibition Anti_apoptotic->Apoptosis start Start: A-549 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Drug Administration (this compound / Cisplatin / Vehicle) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No analysis Efficacy & Toxicity Analysis endpoint->analysis Yes end End of Study analysis->end

References

Unveiling the Anti-Cancer Potential of Lamellarin Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cytotoxic effects of lamellarin alkaloids, a class of marine-derived compounds with promising anti-cancer properties. While specific IC50 values for Musellarin B remain elusive in publicly available literature, this guide focuses on the well-characterized derivative, Lamellarin D, offering valuable insights into its potency against various cancer cell lines and its intricate mechanisms of action.

Potent Cytotoxicity of Lamellarin D Across Diverse Cancer Cell Lines

Lamellarin D has demonstrated significant growth-inhibitory effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, underscore its potential as a broad-spectrum anti-cancer agent.

Cancer Cell LineCancer TypeIC50 (µM)
P388Murine Leukemia0.136
P388/CPT5 (Camptothecin-resistant)Murine Leukemia1.482
CEMHuman Leukemia0.014
CEM/C2 (Camptothecin-resistant)Human Leukemia0.969
COLO-205Colorectal Cancerup to 0.0056

This table presents a selection of reported IC50 values for Lamellarin D to illustrate its potent anti-cancer activity.

Unraveling the Experimental Approach: How IC50 Values are Determined

The IC50 values for lamellarin compounds are typically determined through cell viability assays that measure the concentration-dependent effect of the compound on cancer cell proliferation. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay.

Standard Experimental Protocol for MTT Assay:
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with a range of concentrations of the lamellarin compound, typically in serial dilutions. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, often 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

A Dual-Pronged Attack on Cancer Cells: The Signaling Pathways of Lamellarin D

Lamellarin D exerts its potent anti-cancer effects through a multi-targeted approach, primarily by inhibiting Topoisomerase I and by directly inducing mitochondrial dysfunction, leading to apoptosis (programmed cell death).[1]

Topoisomerase I Inhibition:

Lamellarin D acts as a Topoisomerase I poison.[1][2] It stabilizes the covalent complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand.[1][2] This leads to the accumulation of DNA single-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]

Mitochondrial Disruption and Apoptosis Induction:

In addition to its nuclear effects, Lamellarin D directly targets mitochondria, the powerhouses of the cell.[1][3] It disrupts the mitochondrial membrane potential and induces the release of pro-apoptotic factors like cytochrome c.[1] This initiates a caspase cascade, a series of enzymatic reactions that dismantle the cell and lead to its programmed death.[1] This direct mitochondrial action is significant as it can bypass some mechanisms of drug resistance.[1]

Below is a diagram illustrating the key signaling pathways affected by Lamellarin D.

LamellarinD_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion Top1_DNA Topoisomerase I-DNA Complex DNA_Damage DNA Strand Breaks Top1_DNA->DNA_Damage Apoptosis_N Apoptosis DNA_Damage->Apoptosis_N Mito_Dys Mitochondrial Dysfunction CytoC Cytochrome C Release Mito_Dys->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis_M Apoptosis Caspase->Apoptosis_M LamellarinD Lamellarin D LamellarinD->Top1_DNA Inhibition LamellarinD->Mito_Dys Induction

Caption: Signaling pathways targeted by Lamellarin D.

This guide provides a foundational understanding of the anti-cancer properties of lamellarin alkaloids, with a focus on the potent derivative Lamellarin D. The presented data and experimental methodologies offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the full spectrum of lamellarin compounds, including the elusive this compound, is warranted to unlock their complete therapeutic potential.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Musellarin B, a diarylheptanoid natural product, has garnered interest in the scientific community for its potential cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the reported bioactivity of this compound derived from natural sources versus that produced through chemical synthesis. The information presented herein is intended to aid researchers in evaluating its potential as a therapeutic agent.

Quantitative Bioactivity Data

The primary measure of bioactivity for this compound has been its cytotoxicity against cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of the available data for both natural and synthetic this compound.

Compound SourceCell LineIC50 (µM)Reference
Natural HL-60 (Human promyelocytic leukemia)21.3
SMMC-7721 (Human hepatoma)26.7
A-549 (Human lung carcinoma)25.1
Synthetic Data not available in a direct comparison--

Note: To date, a direct comparative study of the bioactivity of natural versus synthetic this compound under identical experimental conditions has not been published. The data for natural this compound is derived from studies on the isolated natural product. While total synthesis of this compound has been achieved, the primary focus of these studies has been the validation of the synthetic route, with some preliminary cytotoxicity data reported for synthetic analogues, which showed greater potency than the natural product in some cases.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the bioactivity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells (e.g., HL-60, SMMC-7721, A-549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (natural or synthetic) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound as described for the cytotoxicity assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as previously described and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway for this compound-induced apoptosis based on the known mechanisms of other diarylheptanoids, and a typical experimental workflow for evaluating its bioactivity.

cluster_0 Cellular Response to this compound MusellarinB This compound DNA_Damage DNA Damage MusellarinB->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation Chk1_Chk2->p53 p21 p21 Upregulation p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis and cell cycle arrest.

cluster_1 Experimental Workflow for Bioactivity Assessment Start Start: Cancer Cell Lines Treatment Treatment with Natural vs. Synthetic This compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Comparative Bioactivity DataAnalysis->Conclusion

Caption: General experimental workflow for comparing the bioactivity of this compound.

Conclusion

The available data indicates that natural this compound exhibits moderate cytotoxic activity against several human cancer cell lines. While the total synthesis of this compound has been successfully achieved, a direct comparison of the bioactivity of the synthetic compound with its natural counterpart is currently lacking in the published literature. Further studies are required to directly compare the efficacy of natural and synthetic this compound and to fully elucidate its mechanism of action, including the specific signaling pathways involved in its anti-cancer effects. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

Comparative Analysis of Lamellarin D Cross-Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cytotoxic profile and resistance mechanisms of the marine-derived alkaloid, Lamellarin D, in comparison to conventional anticancer agents.

Please note: This guide focuses on Lamellarin D as a representative marine-derived pyrrole alkaloid due to the limited availability of specific cross-resistance data for Musellarin B.

Lamellarin D, a natural product isolated from marine mollusks, has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][2] Its unique dual mechanism of action, targeting both nuclear and mitochondrial pathways, presents a compelling profile for overcoming common drug resistance mechanisms in cancer. This guide provides a comparative analysis of Lamellarin D's cross-resistance profile, supported by experimental data and detailed protocols for key assays.

I. Comparative Cytotoxicity and Cross-Resistance Profile

Lamellarin D exhibits significant cytotoxicity against various cancer cell lines, including those resistant to standard chemotherapeutic agents. A key feature of Lamellarin D is its ability to circumvent resistance mechanisms that render many conventional drugs ineffective.

Table 1: Comparative in vitro cytotoxicity (IC50) of Lamellarin D and Camptothecin in sensitive and resistant murine leukemia cell lines.

Cell LineDrugIC50 (µM)Relative Resistance Index (RRI)
P388 (sensitive)Lamellarin D0.0521
Camptothecin0.02103
P388CPT5 (Camptothecin-resistant, mutated Topoisomerase I)Lamellarin D1.05
Camptothecin2.06

Data sourced from references[1].

The data in Table 1 highlights that while P388CPT5 cells, which are resistant to the Topoisomerase I inhibitor Camptothecin, show some cross-resistance to Lamellarin D, the resistance is significantly less pronounced (RRI of 21 for Lamellarin D vs. 103 for Camptothecin).[1] This suggests that Lamellarin D's cytotoxic effects are not solely dependent on Topoisomerase I inhibition.

Furthermore, Lamellarin D has been shown to maintain its cytotoxic efficacy in multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp), a major drug efflux pump.[3] This is a significant advantage over many conventional anticancer drugs, such as doxorubicin and etoposide, which are substrates for P-gp and are actively removed from resistant cancer cells. The cytotoxic action of Lamellarin D is not affected by MDR reversal agents like verapamil or quinine, further indicating its ability to bypass P-gp-mediated resistance.[1]

Table 2: Cytotoxicity (GI50) of Lamellarin D against a panel of human cancer cell lines.

Cell LineCancer TypeGI50 (nM)
LNCaP Prostate10-20
DU-145 Prostate10-20
K562 LeukemiaPotent Inhibition

Data sourced from reference[2].

As shown in Table 2, Lamellarin D demonstrates high potency against human prostate and leukemia cancer cell lines, with GI50 values in the nanomolar range.[2]

II. Mechanism of Action and Signaling Pathways

Lamellarin D's ability to overcome drug resistance stems from its dual mechanism of action, which involves both the nucleus and the mitochondria.

  • Topoisomerase I Inhibition: Similar to camptothecins, Lamellarin D can inhibit Topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the Topoisomerase I-DNA complex, it leads to DNA strand breaks and ultimately apoptosis.[3]

  • Direct Mitochondrial Action: Crucially, Lamellarin D also directly targets mitochondria to induce apoptosis. This action is independent of its effect on Topoisomerase I and is a key factor in its efficacy against camptothecin-resistant cells.[3] Lamellarin D induces the mitochondrial permeability transition (MPT), leading to the release of pro-apoptotic factors like cytochrome c. This mitochondrial pathway is a critical component of its ability to kill cancer cells that have developed resistance to apoptosis-inducing drugs targeting other pathways.

The signaling cascade initiated by Lamellarin D involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

LamellarinD_Signaling cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Top1 Topoisomerase I DNA_damage DNA Damage Top1->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->CytoC Inhibits Release Caspases Caspase Cascade CytoC->Caspases Activates Caspases->Apoptosis Execution LamD Lamellarin D LamD->Top1 Inhibition LamD->Bax Activates LamD->Bcl2 Inhibits

Dual apoptotic signaling pathways of Lamellarin D.

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Lamellarin D and other compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., P388, P388CPT5)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Lamellarin D, Camptothecin, Doxorubicin (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

B. Western Blot Analysis of Bcl-2 Family Proteins

This protocol is used to investigate the effect of Lamellarin D on the expression of pro- and anti-apoptotic proteins.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_transfer Protein Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis A1 1. Seed and treat P388 cells with Lamellarin D A2 2. Lyse cells and quantify protein concentration A1->A2 B1 3. Separate proteins by SDS-PAGE A2->B1 C1 4. Transfer proteins to a PVDF membrane B1->C1 D1 5. Block membrane and incubate with primary antibodies (anti-Bax, anti-Bcl-2, anti-Actin) C1->D1 D2 6. Incubate with HRP-conjugated secondary antibodies D1->D2 D3 7. Detect signal using chemiluminescence D2->D3 E1 8. Analyze protein band intensity D3->E1

Workflow for Western blot analysis of Bcl-2 family proteins.

Materials:

  • P388 cells

  • Lamellarin D

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture P388 cells and treat with Lamellarin D at the desired concentration for various time points.

  • Protein Extraction: Lyse the cells using lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

IV. Conclusion

Lamellarin D presents a promising profile as an anticancer agent, particularly in the context of drug resistance. Its ability to maintain cytotoxicity in cancer cells resistant to Topoisomerase I inhibitors and in those overexpressing P-glycoprotein highlights the potential of its dual mechanism of action. Further investigation into the cross-resistance profile of Lamellarin D and its analogues against a broader range of resistant cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a framework for researchers to conduct such comparative studies.

References

Safety Operating Guide

Navigating the Disposal of Musellarin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for Musellarin B necessitates a precautionary approach to its disposal. Researchers, scientists, and drug development professionals must adhere to established protocols for handling unknown or novel chemical compounds to ensure personnel safety and environmental compliance.

Without a specific Safety Data Sheet (SDS) for this compound, detailed, substance-specific disposal procedures cannot be provided. The SDS is a critical document that outlines the physical, chemical, and toxicological properties of a substance, along with prescribed handling, storage, and disposal methods.[1][2][3][4][5] In the absence of this document, this compound must be treated as an unknown and potentially hazardous material.

Immediate Steps and Essential Information

The primary course of action is to obtain the Safety Data Sheet for this compound from the manufacturer or supplier. This document is indispensable for a comprehensive risk assessment and the formulation of a safe disposal plan.[1][2][5] Once the SDS is acquired, it will provide crucial data points necessary for proper waste management.

In the interim, and as a matter of general laboratory best practice, the following procedural guidance, based on established protocols for managing unknown chemical waste, should be followed.[6][7][8]

**General Disposal Protocol for Unknown or Novel Compounds
  • Initial Assessment and Containment:

    • Treat this compound as a hazardous substance.

    • Ensure the compound is stored in a properly labeled, sealed, and chemically resistant container.[9][10][11] The original container is ideal.[9]

    • Store the container in a designated hazardous waste satellite accumulation area.[11][12]

    • Segregate this compound from incompatible materials to prevent accidental reactions.[8][10][12]

  • Personal Protective Equipment (PPE):

    • When handling this compound, assume it is hazardous and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13] The specific type of glove and other PPE should be determined from the SDS once obtained.

  • Waste Characterization and Labeling:

    • Do not mix this compound with other waste streams.[6][10]

    • Label the waste container with a hazardous waste tag, clearly marking it as "Hazardous Waste" and identifying the contents as "this compound (Awaiting Full Hazard Characterization)".[9][11][12] Include the date the waste was first generated.[14]

    • If any components of a solution containing this compound are known, list them on the label.[12]

  • Consultation and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department.[10] They are the authority on hazardous waste disposal procedures and can provide guidance on the proper disposal of unknown or novel compounds.

    • Provide the EHS department with all available information on this compound.

    • The EHS department will arrange for the collection and disposal of the waste through a licensed hazardous waste vendor.[12][14]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [9][10][15]

Key Data for Disposal from a Safety Data Sheet

The following table outlines the critical information typically found in an SDS that informs proper disposal procedures. This table can be used as a checklist when reviewing the SDS for this compound, once it is obtained.

SDS SectionInformation Relevant to DisposalExample Information to Look For
Section 2: Hazards Identification GHS Hazard ClassificationsFlammable liquid, Acute toxicity, Carcinogenicity, Hazardous to the aquatic environment.
Section 7: Handling and Storage Incompatible MaterialsStrong oxidizing agents, acids, bases.
Section 9: Physical and Chemical Properties pH, Flash Point, SolubilitypH ≤ 2 or ≥ 12.5 (Corrosive), Flash Point < 140°F (Ignitable), Water solubility.
Section 11: Toxicological Information Acute and Chronic Health EffectsToxicity data (LD50/LC50), Carcinogenicity, Mutagenicity.
Section 12: Ecological Information Environmental HazardsAquatic toxicity, Persistence and degradability.
Section 13: Disposal Considerations Recommended Disposal MethodsInstructions for disposal, regulatory requirements.

Procedural Workflow and Decision Making

The following diagrams illustrate the recommended workflow for the safe handling and disposal of this compound, emphasizing the current status of the compound as "unknown" for disposal purposes.

cluster_0 Initial Handling and Assessment cluster_1 Disposal Pathway A Obtain this compound B Locate Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow specific disposal instructions in SDS Section 13 C->D Yes E Treat as UNKNOWN HAZARDOUS WASTE C->E No F Consult Institutional EHS Department E->F G Package, Label, and Segregate Waste F->G H Arrange for Professional Disposal via EHS G->H

Caption: Decision workflow for this compound disposal.

The logical relationship for determining the appropriate waste stream for a chemical like this compound is outlined below. This process should be guided by your institution's EHS department.

cluster_0 Waste Characterization cluster_1 Waste Stream Determination start This compound Waste is_known Is Identity and Hazard Profile Known via SDS? start->is_known hazardous Segregate as Hazardous Chemical Waste is_known->hazardous No is_hazardous Does SDS indicate hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic)? is_known->is_hazardous Yes non_hazardous Follow specific non-hazardous disposal protocol (e.g., drain disposal if permitted) is_hazardous->hazardous Yes is_hazardous->non_hazardous No

Caption: Logical flow for chemical waste stream determination.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Musellarin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Musellarin B was found. The following guidance is based on general best practices for handling cytotoxic compounds, as this compound has undergone preliminary cytotoxicity evaluation. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

The proper handling of potent compounds like this compound is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The primary barrier against exposure to cytotoxic compounds is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound should adhere to the following minimum requirements.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and aerosol exposure.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from accidental splashes. A face shield offers broader protection.
Respiratory Protection A fit-tested N95 respirator or higher.Necessary when there is a risk of generating aerosols or handling powders.
Additional Disposable shoe covers and head covering.Prevents the spread of contamination outside of the designated handling area.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Designate a controlled area. - Assemble all necessary materials. ppe Don PPE - Follow proper donning sequence. prep->ppe Before Handling handling Compound Handling - Work within a certified chemical fume hood or biological safety cabinet. - Use dedicated equipment. ppe->handling decon Decontamination - Decontaminate all surfaces and equipment. handling->decon Post-Handling waste Waste Disposal - Segregate all contaminated waste into designated cytotoxic waste containers. decon->waste doff Doff PPE - Follow proper doffing sequence to avoid self-contamination. waste->doff

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Handling and Disposal of this compound

This protocol provides a step-by-step guide for the safe handling and disposal of this compound.

1. Preparation: 1.1. Designate a specific area for handling this compound, preferably within a chemical fume hood or a Class II Biological Safety Cabinet (BSC). 1.2. Post warning signs indicating that a cytotoxic compound is in use. 1.3. Assemble all necessary equipment and reagents, including the compound, solvents, pipettes, and waste containers, within the designated area to minimize traffic. 1.4. Prepare a decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol).

2. Personal Protective Equipment (PPE) Donning: 2.1. Don shoe covers and a head covering. 2.2. Perform hand hygiene. 2.3. Don an inner pair of chemotherapy-rated nitrile gloves. 2.4. Don a disposable gown, ensuring complete coverage. 2.5. Don an outer pair of chemotherapy-rated nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves. 2.6. Don eye protection (goggles or face shield). 2.7. If there is a risk of aerosol generation, don a fit-tested N95 respirator.

3. Compound Handling: 3.1. All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed within the certified chemical fume hood or BSC. 3.2. Use disposable, plastic-backed absorbent pads to line the work surface. 3.3. Use dedicated equipment (e.g., spatulas, pipettes) for handling the compound. If non-disposable equipment is used, it must be decontaminated immediately after use. 3.4. Avoid creating aerosols. When opening vials, use a technique that minimizes pressure differences.

4. Decontamination: 4.1. Upon completion of work, decontaminate all surfaces within the fume hood or BSC using the prepared decontamination solution. 4.2. Decontaminate all equipment used. Non-disposable items should be thoroughly cleaned. 4.3. Change outer gloves immediately if they become contaminated.

5. Waste Disposal: 5.1. All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and pipette tips, must be disposed of in a designated, labeled, and puncture-resistant cytotoxic waste container. 5.2. Sharps, such as needles and blades, must be disposed of in a designated cytotoxic sharps container. 5.3. Unused compound and contaminated solutions should be disposed of as hazardous chemical waste according to institutional guidelines.

6. Personal Protective Equipment (PPE) Doffing: 6.1. Remove PPE in a manner that prevents self-contamination. 6.2. Remove the outer pair of gloves. 6.3. Remove the gown and shoe covers. 6.4. Remove eye protection and respirator (if used). 6.5. Remove the inner pair of gloves. 6.6. Perform thorough hand hygiene with soap and water.

Spill Management

In the event of a spill, the primary objective is to contain the spill and decontaminate the area while protecting personnel.

Spill ScenarioAction
Small Spill (within fume hood) 1. Ensure appropriate PPE is worn. 2. Cover the spill with absorbent material. 3. Carefully clean the area with a decontamination solution. 4. Dispose of all contaminated materials in the cytotoxic waste container.
Large Spill (outside fume hood) 1. Evacuate the immediate area and alert others. 2. Restrict access to the area. 3. Contact the institutional safety office or emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potentially cytotoxic compound this compound, ensuring a safe and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.